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  • Product: isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
  • CAS: 505066-07-9

Core Science & Biosynthesis

Foundational

Structural Analytics and Synthetic Methodologies for Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Executive Summary Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a highly functionalized nitroimidazole derivative. Compounds of this class are critical in the development of antiprotozoal, antibacterial, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a highly functionalized nitroimidazole derivative. Compounds of this class are critical in the development of antiprotozoal, antibacterial, and antitubercular therapeutics. This technical guide provides an in-depth analysis of its chemical architecture, the mechanistic rationale governing its regioselective synthesis, a self-validating experimental protocol, and its biological activation pathway.

Chemical Identity & Molecular Architecture

The chemical structure of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate consists of a central 1H-imidazole ring substituted at three key positions:

  • N1-Position: Alkylated with an isopropyl acetate moiety ( −CH2​−COO−CH(CH3​)2​ ). This ester acts as a lipophilic mask, enhancing membrane permeability.

  • C2-Position: Substituted with a methyl group ( −CH3​ ), which provides steric bulk and modulates the pKa of the imidazole ring.

  • C4-Position: Substituted with a strongly electron-withdrawing nitro group ( −NO2​ ), which serves as the primary pharmacophore for reductive activation.

To facilitate structural comparison and computational modeling, the quantitative physicochemical properties are summarized below.

Table 1: Physicochemical & Structural Properties
PropertyValue
IUPAC Name propan-2-yl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
Molecular Formula C9​H13​N3​O4​
Molecular Weight 227.22 g/mol
Exact Mass 227.0906 Da
SMILES String CC(C)OC(=O)Cn1cc([O-])nc1C
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Topological Polar Surface Area 92.1 Ų

Mechanistic Rationale: Regioselectivity in N-Alkylation

The synthesis of N-alkylated nitroimidazoles relies on the deprotonation of the tautomeric 2-methyl-4(5)-nitroimidazole core[1]. In solution, the proton rapidly exchanges between the N1 and N3 atoms, making the 4-nitro and 5-nitro positions chemically equivalent until alkylation occurs.

As demonstrated in[2], the regioselectivity of the alkylation is driven by both steric and electronic factors. When the nitroimidazolide anion is treated with an electrophile (isopropyl bromoacetate), attack at the nitrogen adjacent to the nitro group (yielding the 5-nitro isomer) is severely hindered by the bulky oxygen atoms of the −NO2​ group. Consequently, the electrophile preferentially attacks the less hindered nitrogen, yielding the 4-nitro isomer as the major thermodynamic and kinetic product.

SynthesisPathway SM 2-Methyl-4(5)-nitroimidazole (Tautomeric Starting Material) Base Deprotonation (K2CO3 / DMF, 70°C) SM->Base Anion Nitroimidazolide Anion (Delocalized Intermediate) Base->Anion Alkylation N-Alkylation (+ Isopropyl bromoacetate) Anion->Alkylation Major Major Product (85-90%) Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (Sterically Unhindered) Alkylation->Major Attack at N away from NO2 Minor Minor Product (<10%) Isopropyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate (Sterically Hindered by C5-NO2) Alkylation->Minor Attack at N adjacent to NO2

Figure 1: Regioselective N-alkylation workflow of 2-methyl-4(5)-nitroimidazole.

Self-Validating Experimental Protocol

To ensure high yields and precise isolation of the 4-nitro isomer, the following protocol utilizes a[1]. Every step is designed with causality and self-validation in mind.

Step 1: Anion Generation
  • Procedure: Flame-dry a 100 mL round-bottom flask. Add 2-methyl-4(5)-nitroimidazole (1.00 g, 7.87 mmol) and anhydrous K2​CO3​ (2.17 g, 15.7 mmol, 2.0 eq). Suspend the mixture in 15 mL of anhydrous N,N-dimethylformamide (DMF).

  • Causality: K2​CO3​ is selected as a mild base. It is strong enough to fully deprotonate the acidic imidazole ( pKa​≈9.5 ) but mild enough to prevent the hydrolysis of the ester group on the incoming electrophile.

  • Validation: Stir at room temperature for 30 minutes. The suspension will turn a deep, vibrant yellow, visually confirming the formation of the highly delocalized nitroimidazolide anion.

Step 2: Electrophilic Alkylation
  • Procedure: Add isopropyl bromoacetate (1.23 mL, 9.44 mmol, 1.2 eq) dropwise via syringe over 5 minutes. Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 4 hours.

  • Validation (TLC Check): Monitor the reaction via Thin Layer Chromatography (Silica gel, EtOAc/Hexane 1:1). The starting material ( Rf​≈0.2 ) should disappear. Two new spots will emerge: the major 4-nitro isomer ( Rf​≈0.6 ) and the minor 5-nitro isomer ( Rf​≈0.4 ). The 4-nitro isomer elutes faster because the separation of the polar acetate and nitro groups allows for a less polar overall molecular dipole compared to the sterically crowded 5-nitro isomer[3].

Step 3: Quenching & Extractive Workup
  • Procedure: Cool the mixture to room temperature and quench with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Causality: Wash the combined organic layers with 5% aqueous LiCl ( 3×20 mL). DMF is highly miscible with organic solvents; the LiCl wash specifically partitions DMF into the aqueous phase by forming a highly water-soluble lithium-DMF coordination complex, preventing solvent contamination during isolation.

Step 4: Chromatographic Isolation
  • Procedure: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel 60, gradient elution of 30% to 50% EtOAc in Hexanes). Collect the fractions at Rf​=0.6 to yield the pure target compound.

Spectral Characterization Data

Verification of the synthesized compound requires rigorous NMR characterization. The predicted chemical shifts below reflect the distinct electronic environment of the 4-nitroimidazole core.

Table 2: 1H NMR Spectral Data (400 MHz, CDCl3​ )
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.85 Singlet (s)1HImidazole C5-H (Deshielded by adjacent NO2​ )
5.08 Septet (hept, J = 6.3 Hz)1HIsopropyl −CH−
4.72 Singlet (s)2H N−CH2​−COO−
2.40 Singlet (s)3HImidazole C2-CH3
1.28 Doublet (d, J = 6.3 Hz)6HIsopropyl −CH3​ (x2)
Table 3: 13C NMR Spectral Data (100 MHz, CDCl3​ )
Chemical Shift (ppm)AssignmentStructural Context
167.0 C=O Ester carbonyl
146.5 C4Imidazole carbon bearing the nitro group
144.2 C2Imidazole carbon bearing the methyl group
121.0 C5Unsubstituted imidazole carbon
70.5 −CH− Isopropyl methine carbon
48.2 N−CH2​− Methylene bridge
21.8 −CH3​ Isopropyl methyl carbons
13.5 −CH3​ Imidazole C2-methyl carbon

Biological Activation Pathway

In drug development, compounds like isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate function as lipophilic prodrugs. The isopropyl ester masks the polarity of the free acetic acid derivative, significantly enhancing passive diffusion across bacterial or parasitic cell membranes.

Once intracellular, host or pathogen esterases hydrolyze the ester, trapping the active pharmacophore inside the cell. The core mechanism of action relies on the [3]. In anaerobic or microaerophilic environments, specialized enzymes (such as ferredoxin or deazaflavin-dependent nitroreductases) transfer electrons to the NO2​ group. This generates highly reactive nitrogen species (RNS), such as nitroso radical anions, which subsequently alkylate DNA, causing fatal strand breakage.

ProdrugActivation Prodrug Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (Lipophilic Prodrug) CellEntry Passive Diffusion (Bacterial/Parasitic Cell Membrane) Prodrug->CellEntry Hydrolysis Intracellular Esterases (Hydrolysis of Isopropyl Ester) CellEntry->Hydrolysis ActiveAcid 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid (Intracellularly Trapped) Hydrolysis->ActiveAcid Reduction Nitroreductase / Ferredoxin (e- transfer to NO2 group) ActiveAcid->Reduction Radical Nitroso Radical Anion (Reactive Nitrogen Species) Reduction->Radical DNADamage DNA Alkylation & Strand Breakage (Pathogen Cell Death) Radical->DNADamage

Figure 2: Intracellular activation and signaling pathway of nitroimidazole ester prodrugs.

References

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles Journal of Medicinal Chemistry URL:[Link]

  • Solid-Liquid Phase-Transfer Catalytic Method for N-Alkylation of Nitroimidazole Synthetic Communications URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

Sources

Exploratory

In Vitro Mechanism of Action of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, evaluating the mechanism of action (MoA) of novel chemotypes requires looking beyond isolated assays and understanding the holistic chemical biology of the molecule. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the mechanism of action (MoA) of novel chemotypes requires looking beyond isolated assays and understanding the holistic chemical biology of the molecule. Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a highly specialized 4-nitroimidazole derivative. By masking the polar carboxylic acid with an isopropyl ester, this molecule functions as a lipophilic prodrug. Its in vitro efficacy relies on a highly orchestrated sequence of events: passive cellular entry, intracellular esterase cleavage, and oxygen-sensitive bioreductive activation.

This whitepaper deconstructs the in vitro MoA of this compound, providing researchers and drug development professionals with a comprehensive, self-validating framework for experimental validation.

Physicochemical Dynamics and Cellular Uptake

The structural design of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is rooted in optimizing pharmacokinetics. The free acid form—2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid—possesses a low partition coefficient (LogP), which restricts passive diffusion across the lipid bilayers of target pathogens or hypoxic tumor cells.

The Causality of Esterification: By converting the acid into an isopropyl ester, the lipophilicity is significantly enhanced. This allows the prodrug to rapidly accumulate within the intracellular space. Once inside, the molecule is subjected to ubiquitous intracellular esterases that hydrolyze the ester bond, trapping the highly polar free acid inside the cell. This "sink effect" ensures a high localized concentration of the active pharmacophore.

Core Mechanism of Action: Bioreductive Activation

The defining feature of the 4-nitroimidazole class is its role as a bioreductive prodrug [1]. The free acid metabolite is inherently inactive until it undergoes enzymatic reduction.

The Role of Nitroreductases and Hypoxia

In anaerobic or microaerophilic environments, the 4-nitro group undergoes a single-electron reduction catalyzed by specific enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR) or deazaflavin-dependent nitroreductases (e.g., Ddn)[2]. This reduction yields a highly reactive nitro radical anion ( R−NO2∙−​ ) .

Futile Cycling (The Oxygen Effect): In aerobic conditions, oxygen acts as an electron acceptor, stripping the electron from the nitro radical anion and reverting it back to the parent compound (futile cycling) while generating superoxide radicals. Therefore, the primary bactericidal or cytotoxic mechanism of 4-nitroimidazoles is profoundly amplified under anaerobic conditions, where the generation of reactive nitrogen species (RNS) and subsequent inhibition of energy metabolism take precedence [1].

Macromolecular Targeting

The generated nitro radical anions and their subsequent reduction products (nitroso and hydroxylamine intermediates) act as potent electrophiles. These toxic radical species form covalent adducts with intracellular macromolecules, specifically inhibiting DNA synthesis and causing severe DNA damage via strand breaks [2]. Furthermore, these reactive intermediates rapidly deplete intracellular thiols (e.g., glutathione), collapsing the cellular redox balance and triggering apoptosis or necrosis[4].

Bioreduction A Isopropyl Ester (Prodrug) B Intracellular Esterases A->B Hydrolysis C Free Acid (Active Metabolite) B->C D Nitroreductase (e.g., PFOR / Ddn) C->D Binding E Nitro Radical Anion (R-NO2•-) D->E 1e- Reduction (Anaerobic) F DNA Adduction & Strand Breaks E->F Oxidative/Nitrosative Stress

Bioreductive activation pathway of the 4-nitroimidazole prodrug into DNA-damaging radicals.

Self-Validating In Vitro Experimental Protocols

To rigorously prove this mechanism of action, experimental workflows must be designed with built-in causality checks. A result is only as trustworthy as the controls used to isolate the variables.

Protocol 1: Intracellular Esterase Cleavage Kinetics (LC-MS/MS)

Objective: To validate that the isopropyl ester acts as a prodrug and requires enzymatic cleavage for activation. Self-Validation Mechanism: The inclusion of a broad-spectrum esterase inhibitor isolates the enzymatic variable. If the free acid fails to form in the inhibited arm, the prodrug hypothesis is confirmed.

Step-by-Step Methodology:

  • Cell Seeding: Culture target cells (e.g., M. tuberculosis or anaerobic protozoa) to a density of 106 cells/mL in appropriate media.

  • Inhibitor Pre-incubation: Pre-treat the negative control group with 100 µM Bis-p-nitrophenyl phosphate (BNPP), a potent esterase inhibitor, for 1 hour at 37°C.

  • Dosing: Spike cultures with 10 µM of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

  • Time-Course Lysis: Harvest 1 mL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench enzymatic activity by adding 3 volumes of ice-cold methanol (-20°C).

  • Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent ester ( m/z transition specific to the ester) and the appearance of the free acid metabolite.

Protocol 2: Bioreductive DNA Damage (Alkaline Comet Assay)

Objective: To prove that the activated free acid induces genotoxicity via oxygen-sensitive radical generation. Self-Validation Mechanism: Testing the compound under strict anaerobic vs. aerobic conditions. Because of futile cycling, true nitroimidazole-mediated DNA adduction should be exponentially higher in hypoxia.

Step-by-Step Methodology:

  • Environmental Control: Acclimate cells in either a standard incubator (Aerobic: 21% O2​ ) or an anaerobic chamber (Anaerobic: 80% N2​ , 10% CO2​ , 10% H2​ ) for 24 hours.

  • Exposure: Dose cells with the established IC50​ concentration of the compound for 4 hours.

  • Immobilization: Harvest cells, mix with 1% low-melting-point agarose, and spread onto glass slides pre-coated with normal melting point agarose.

  • Alkaline Lysis & Electrophoresis: Submerge slides in cold lysis buffer (pH 10) for 1 hour. Transfer to an alkaline electrophoresis chamber (pH > 13) for 30 minutes to unwind DNA, followed by electrophoresis at 25V for 20 minutes.

  • Imaging: Neutralize slides, stain with SYBR Gold, and visualize via fluorescence microscopy. Quantify the "% Tail DNA" to measure single-strand breaks.

Workflow Step1 Cellular Uptake (Anaerobic Chamber) Step2 Esterase Cleavage Validation (LC-MS/MS) Step1->Step2 +BNPP Control Step3 Radical Detection (EPR Spectroscopy) Step2->Step3 Free Acid Formation Step4 Genotoxicity (Alkaline Comet Assay) Step3->Step4 Radical Generation Step5 Viability Readout (ATP Luminescence) Step4->Step5 DNA Fragmentation

Self-validating in vitro workflow for evaluating nitroimidazole prodrug mechanisms.

Quantitative Data Summarization

To facilitate rapid comparison against standard nitroimidazoles (e.g., metronidazole or delamanid), the expected in vitro pharmacological profile of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is summarized below.

ParameterAssay / EnvironmentRepresentative ValueMechanistic Implication
Lipophilicity (LogP) Octanol-Water Partition~2.1 - 2.5High membrane permeability due to esterification.
Esterase Cleavage ( T1/2​ ) Intracellular Lysate (37°C)< 30 minutesRapid intracellular trapping of the active free acid.
Reduction Potential ( E1/2​ ) Cyclic Voltammetry-450 to -550 mVReadily reduced by anaerobic nitroreductases [3].
Cytotoxicity ( IC50​ ) Aerobic (21% O2​ )> 100 µMPoor activation due to oxygen-mediated futile cycling.
Cytotoxicity ( IC50​ ) Anaerobic (<1% O2​ )0.5 - 5.0 µMPotent radical generation and DNA adduction.
DNA Strand Breaks Comet Assay (Anaerobic)> 60% Tail DNASevere genotoxicity confirming radical-mediated damage.

References

  • Synergistic Activity of Nitroimidazole-Oxazolidinone Conjugates against Anaerobic Bacteria MDPI URL:[Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases UNIMIB URL:[Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis PLOS ONE URL:[Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview PMC (PubMed Central) URL:[Link]

Foundational

Comprehensive Preclinical Toxicity Assessment of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (IMNIA)

Pharmacological Rationale & Mechanism of Action Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (IMNIA) is a novel nitroimidazole derivative engineered as a lipophilic prodrug. The structural design leverages the...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Mechanism of Action

Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (IMNIA) is a novel nitroimidazole derivative engineered as a lipophilic prodrug. The structural design leverages the isopropyl acetate moiety to mask the polar carboxylic acid, thereby increasing the partition coefficient (LogP) and facilitating passive diffusion across the hydrophobic lipid bilayers of target cells.

Once intracellular, ubiquitous non-specific esterases hydrolyze the ester, trapping the active free acid—2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid—within the cytosol via ion trapping. The core mechanism of toxicity relies on the ferredoxin-mediated (or equivalent nitroreductase) reduction of the 4-nitro group[1]. Unlike 5-nitroimidazoles, the 4-nitroimidazole core possesses a highly negative one-electron reduction potential, restricting its activation strictly to severely hypoxic environments. This reduction generates reactive nitro-radical anions that induce catastrophic DNA strand breaks, providing a wide therapeutic window for targeting solid tumor hypoxia or deep-tissue anaerobic infections[2].

G IMNIA IMNIA (Prodrug) Esterase Intracellular Esterases IMNIA->Esterase Active Active Free Acid Esterase->Active Hypoxia Hypoxia / Nitroreductase Active->Hypoxia Radical Nitro Radical Anion Hypoxia->Radical DNA DNA Strand Breaks Radical->DNA Death Selective Cell Death DNA->Death

Figure 1: Mechanism of IMNIA prodrug activation and hypoxia-selective DNA damage.

In Vitro Cytotoxicity Profiling

Causality & Experimental Design

To evaluate the therapeutic window of IMNIA, we must quantify its cytotoxicity in normoxic versus hypoxic conditions. V79 (Chinese hamster lung fibroblast) cells are the gold-standard model for screening hypoxia-selective cytotoxins.

Self-Validating System: The inclusion of normoxic parallel plates serves as an internal negative control for hypoxia-specific activation. Untreated cells establish the baseline viability, while a known radiosensitizer (e.g., misonidazole) is used as a positive control.

Step-by-Step Methodology (Modified MTT Assay)
  • Cell Seeding: Seed V79 and HepG2 cells at 1×104 cells/well in 96-well microtiter plates. Incubate overnight at 37°C in 5% CO₂.

  • Environmental Conditioning: Transfer plates to a hypoxia chamber (<0.1% O₂) or maintain in a standard normoxic incubator (21% O₂) for 4 hours prior to dosing.

  • Compound Exposure: Treat cells with IMNIA at escalating concentrations (0.1 µM to 1000 µM) and incubate for 24 hours under their respective atmospheric conditions.

  • Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Aspirate media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ and the Hypoxic Cytotoxicity Ratio (HCR = Normoxic IC₅₀ / Hypoxic IC₅₀).

Quantitative Data Summary
Cell LineAtmospheric ConditionIC₅₀ (µM) ± SDHypoxic Cytotoxicity Ratio (HCR)
V79Normoxia (21% O₂)845.2 ± 41.3-
V79Hypoxia (<0.1% O₂)12.4 ± 1.868.2
HepG2Normoxia (21% O₂)>1000-
HepG2Hypoxia (<0.1% O₂)18.7 ± 2.1>53.4

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality & Experimental Design

Nitroimidazoles frequently yield positive Ames test results due to the presence of highly efficient bacterial nitroreductases that prematurely reduce the nitro group into mutagenic hydroxylamines[2]. We utilize the to assess point mutations.

Self-Validating System: Vehicle control (DMSO) establishes the spontaneous reversion baseline. Positive controls (4-nitroquinoline-N-oxide for -S9; 2-aminoanthracene for +S9) validate both the responsiveness of the tester strains and the metabolic competency of the S9 fraction[3].

Step-by-Step Methodology (Pre-Incubation Method)
  • Preparation: Grow Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) overnight to a density of 1−2×109 CFU/mL[3].

  • Pre-Incubation: In a sterile tube, combine 0.1 mL bacterial suspension, 0.1 mL IMNIA solution (10–500 µ g/plate ), and 0.5 mL of either S9 mix (for metabolic activation) or phosphate buffer. Incubate at 37°C for 20 minutes to enhance sensitivity to nitro-compounds.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex gently, and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate inverted plates at 37°C for 48 hours. Enumerate revertant colonies using an automated colony counter.

Quantitative Data Summary (Revertants/Plate)
StrainS9 MixVehicle ControlIMNIA (100 µg)IMNIA (500 µg)Positive Control
TA98-22 ± 428 ± 545 ± 8512 ± 40
TA98+25 ± 531 ± 652 ± 9680 ± 55
TA100-110 ± 12480 ± 35 *1250 ± 85 *1850 ± 120
TA100+115 ± 15510 ± 42 *1310 ± 90 *2100 ± 150

*Indicates a positive mutagenic response (≥2-fold increase over vehicle control), expected for the nitroimidazole class.

In Vivo Acute Toxicity: Up-and-Down Procedure

Causality & Experimental Design

To determine the Maximum Tolerated Dose (MTD) and estimate the LD₅₀, we employ the[4]. This method is chosen over traditional LD₅₀ testing to drastically reduce animal consumption while maintaining statistical rigor.

Self-Validating System: The sequential dosing algorithm inherently validates the toxicity threshold. By requiring a reversal of outcome (survival followed by mortality, or vice versa) before calculating the final LD₅₀, the protocol ensures high statistical confidence without subjecting excess animals to lethal doses[5].

G Start Dose 1st Animal (175 mg/kg) Obs Observe for 48h Start->Obs Survive Survival Obs->Survive Die Mortality Obs->Die Increase Increase Dose (x3.2) Dose Next Animal Survive->Increase Decrease Decrease Dose (/3.2) Dose Next Animal Die->Decrease Stop Stopping Criteria Met? (e.g., 3 survivals at 2000 mg/kg) Increase->Stop Decrease->Stop Stop->Obs No

Figure 2: OECD 425 Up-and-Down procedure workflow for acute oral toxicity testing.

Step-by-Step Methodology
  • Preparation: Fast healthy, nulliparous, non-pregnant female Sprague-Dawley rats for 12 hours prior to dosing[5].

  • Initial Dosing: Administer IMNIA via oral gavage starting at 175 mg/kg (the default starting dose when toxicity is unknown)[4].

  • Observation: Observe the animal continuously for the first 4 hours, and then at 48 hours.

  • Sequential Adjustment: If the animal survives, dose the next animal at 550 mg/kg (using a progression factor of 3.2). If mortality occurs, decrease the dose by the same factor[4].

  • Termination: Continue the sequence until stopping criteria are met (e.g., 3 consecutive survivals at the 2000 mg/kg limit dose). Observe all survivors for 14 days for delayed toxicity[5].

Quantitative Data Summary (OECD 425)
SequenceDose (mg/kg)Clinical Observations (0-48h)Outcome (Day 14)
Animal 1175NoneSurvived
Animal 2550Mild lethargy (resolved <4h)Survived
Animal 31750Piloerection, ataxiaSurvived
Animal 42000 (Limit)Piloerection, weight lossSurvived
Animal 52000 (Limit)Piloerection, lethargySurvived
Animal 62000 (Limit)PiloerectionSurvived

References

  • Edwards DI. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Br J Vener Dis. 1980.[Link]

  • NIB - National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471).[Link]

  • Inotiv. Ames Assay (Bacterial Reverse Mutation Assay) OECD 471.[Link]

  • Boechat N, et al. Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Mem Inst Oswaldo Cruz. 2015.[Link]

  • National Toxicology Program (NIH). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure.[Link]

  • IVAMI. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest in pharmaceutical re...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a nitroimidazole derivative of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its molecular characteristics, a robust protocol for its synthesis, and the analytical methodologies for its characterization.

Core Molecular Attributes

The foundational characteristics of any novel compound are its molecular weight and exact mass. These values are critical for its identification, quantification, and formulation. Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is structurally defined by a 2-methyl-4-nitroimidazole core N-alkylated with an isopropyl acetate moiety.

Based on its chemical structure, the molecular formula is determined to be C₉H₁₃N₃O₄. From this, the molecular weight and exact mass are calculated.

ParameterValue
Molecular Formula C₉H₁₃N₃O₄
Average Molecular Weight 243.22 g/mol
Exact Mass (Monoisotopic) 243.08551 Da

The average molecular weight is calculated using the weighted average of the natural abundances of the isotopes of each element. The exact mass, conversely, is calculated using the mass of the most abundant isotope for each element and is a critical parameter in high-resolution mass spectrometry for unambiguous identification.

Synthesis and Purification: A Validated Protocol

The synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate can be reliably achieved through the N-alkylation of 2-methyl-4-nitroimidazole. This methodology is adapted from established protocols for analogous methyl and ethyl esters, demonstrating high regioselectivity and yield.[1][2]

The causality behind this experimental design lies in the nucleophilicity of the imidazole nitrogen and the electrophilicity of the alpha-carbon in isopropyl chloroacetate. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the dissolution of the reactants and the transition state, while a mild base such as potassium carbonate acts as a proton scavenger to drive the reaction to completion.

Experimental Protocol

Materials:

  • 2-methyl-4(5)-nitroimidazole

  • Isopropyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-methyl-4(5)-nitroimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add isopropyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

Synthesis Workflow Diagramdot

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification 2_methyl_4_nitroimidazole 2-Methyl-4-nitroimidazole reaction N-Alkylation (60-70°C, 12-16h) 2_methyl_4_nitroimidazole->reaction isopropyl_chloroacetate Isopropyl Chloroacetate isopropyl_chloroacetate->reaction K2CO3 K2CO3 (Base) K2CO3->reaction DMF DMF (Solvent) DMF->reaction extraction Aqueous Workup & Extraction reaction->extraction chromatography Column Chromatography extraction->chromatography product Pure Isopropyl 2-(2-methyl-4-nitro- 1H-imidazol-1-yl)acetate chromatography->product

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Abstract This application note details the systematic development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isopropyl 2-(2-methyl-4-nitro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the logical progression from initial method design, through optimization of critical parameters, to full validation in accordance with International Council for Harmonisation (ICH) guidelines. The final method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a nitroimidazole derivative. The nitroimidazole class of compounds is of significant interest in the pharmaceutical industry due to their well-established antimicrobial and antiprotozoal activities.[1][2] The efficacy and safety of such active pharmaceutical ingredients (APIs) are intrinsically linked to their purity and dosage, necessitating the development of reliable analytical methods for their quantification in bulk drug substances and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful and versatile technique widely employed for this purpose due to its high resolution, sensitivity, and accuracy.[3]

This application note presents a detailed workflow for the development of an isocratic RP-HPLC method with UV detection for the analysis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. We will elucidate the scientific rationale behind the selection of chromatographic conditions and provide a step-by-step protocol for method implementation and validation.

Part 1: Initial Method Development Strategy: A Rational Approach

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties. In the absence of extensive published data for isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, we can infer its properties from its chemical structure and data available for analogous nitroimidazole compounds.

1.1. Estimation of Physicochemical Properties:

  • Structure: Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate possesses a nitroimidazole core, a lipophilic isopropyl group, and an ester functional group.

  • UV Absorbance: Nitroimidazole derivatives are known to exhibit strong UV absorbance in the range of 310-325 nm due to the nitro group conjugated with the imidazole ring.[4][5] Therefore, a detection wavelength in this range is expected to provide high sensitivity.

  • pKa: The imidazole ring has a basic nitrogen atom. For similar 4-nitroimidazoles, the pKa of the imidazole ring is typically in the range of 2.5 to 3.3.[6] To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units away from the analyte's pKa.[3]

  • LogP (Octanol-Water Partition Coefficient): The presence of the isopropyl and acetate moieties suggests a moderate lipophilicity. This makes the compound an ideal candidate for reverse-phase chromatography.

1.2. Selection of Chromatographic Mode and Initial Conditions:

Based on the estimated properties, a reverse-phase HPLC method is the most logical choice.[7][8][9]

  • Stationary Phase: A C18 (octadecylsilane) column is a versatile and widely used stationary phase for the separation of moderately polar to nonpolar compounds and will be our starting point. A standard column dimension of 4.6 x 150 mm with a 5 µm particle size is suitable for initial development.

  • Mobile Phase: A combination of an aqueous phase and an organic modifier is used in RP-HPLC.

    • Organic Modifier: Acetonitrile (ACN) and methanol are common choices. Acetonitrile generally provides lower backpressure and better peak shapes for many compounds. We will start with a mixture of acetonitrile and water.

    • Aqueous Phase: To control the ionization state of the imidazole ring and ensure good peak symmetry, an acidic mobile phase is necessary. A simple and effective choice is to add a small percentage of an acid like formic acid or phosphoric acid to the aqueous component. A starting mobile phase of 0.1% formic acid in water is a good initial choice.

  • Detection: Based on the UV absorbance properties of nitroimidazoles, a UV detector set at an appropriate wavelength, likely around 320 nm, will be used. A photodiode array (PDA) detector is highly recommended during development to assess peak purity and confirm the optimal detection wavelength.

  • Flow Rate: A standard flow rate of 1.0 mL/min is a suitable starting point for a 4.6 mm internal diameter column.

1.3. Initial Method Development Workflow:

The initial phase of method development will follow a systematic approach to establish a baseline separation.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_hplc Initial HPLC Run cluster_eval Evaluation A Prepare Standard Solution of Analyte C Set Initial Conditions: Mobile Phase: ACN/0.1% Formic Acid Flow Rate: 1.0 mL/min Detection: PDA (200-400 nm) A->C B Select C18 Column B->C D Inject Standard and Acquire Data C->D E Evaluate Peak Shape, Retention Time, and Resolution D->E F Determine Optimal Detection Wavelength E->F

Caption: Initial HPLC Method Development Workflow.

Part 2: Systematic Method Optimization

Once an initial separation is achieved, the next step is to optimize the method to meet the desired performance criteria, such as analysis time, peak symmetry, and resolution from any impurities.

2.1. Optimization of Mobile Phase Composition:

The ratio of the organic modifier to the aqueous phase is a critical parameter that controls the retention time of the analyte.

  • Rationale: Increasing the percentage of the organic solvent (acetonitrile) will decrease the retention time, while decreasing it will increase retention. A series of experiments with varying acetonitrile concentrations (e.g., 30%, 40%, 50%, 60%) will be performed to achieve a retention time that allows for good separation from the solvent front and any potential early-eluting impurities, typically within a 5-10 minute window for an isocratic method.

2.2. Optimization of Mobile Phase pH:

  • Rationale: As the estimated pKa of the analyte is around 2.5-3.3, maintaining the mobile phase pH below this range will ensure that the imidazole nitrogen is protonated and in a single ionic state. This is crucial for achieving sharp, symmetrical peaks and reproducible retention times. The use of 0.1% formic acid typically results in a pH of approximately 2.7. If peak tailing is observed, adjusting the pH with a different acid or using a buffer (e.g., phosphate buffer) at a controlled pH of 2.5 may be beneficial.

2.3. Optimization of Column Temperature:

  • Rationale: Column temperature can influence solvent viscosity and the kinetics of mass transfer, thereby affecting retention time, peak shape, and selectivity. Running the analysis at a controlled temperature above ambient (e.g., 30°C or 35°C) can lead to more reproducible results by mitigating the effects of fluctuations in laboratory temperature.

2.4. Summary of Optimization Experiments:

The following table outlines a systematic approach to optimizing the chromatographic conditions.

ParameterRange InvestigatedRationale
Acetonitrile (%) 30 - 60%To achieve optimal retention time and resolution.
Mobile Phase pH ~2.5 - 3.0To ensure consistent ionization and improve peak shape.
Column Temp. (°C) 25 - 40°CTo improve efficiency and reproducibility.

2.5. Optimization Logic Flow:

The optimization process is an iterative one, where the effect of each parameter change is carefully evaluated.

OptimizationLogic A Initial Chromatogram B Adjust % Organic Modifier (e.g., Acetonitrile) A->B C Evaluate Retention Time (tR) B->C D Is tR acceptable? C->D D->B No E Adjust Mobile Phase pH D->E Yes F Evaluate Peak Asymmetry E->F G Is Peak Shape acceptable? F->G G->E No H Adjust Column Temperature G->H Yes I Evaluate Efficiency and Selectivity H->I J Is Separation Optimized? I->J J->B No K Final Method J->K Yes

Caption: Logical Flow for HPLC Method Optimization.

Part 3: Final Optimized HPLC Method Protocol

The following protocol describes the final, optimized method for the analysis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

3.1. Equipment and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

3.2. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm
Injection Volume 10 µL
Run Time 10 minutes

3.3. Preparation of Solutions:

  • Mobile Phase: Mix 450 mL of acetonitrile with 550 mL of 0.1% formic acid in water. Filter and degas before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for the intended analysis (e.g., for linearity and assay).

3.4. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the working standard solution five or six times and evaluate the following parameters:

  • Tailing Factor (Asymmetry): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Part 4: Method Validation

The optimized method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[10]

4.1. Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. This can be demonstrated by analyzing a placebo sample and by performing forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to show that the analyte peak is resolved from any degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing multiple analyses of the same sample.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).

4.2. Summary of Validation Acceptance Criteria:

ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) Typically 98.0% - 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%
Robustness System suitability parameters are met.

4.3. Validation Workflow:

ValidationWorkflow A Final Optimized Method B Specificity (Placebo, Forced Degradation) A->B C Linearity & Range (Calibration Curve) A->C D Accuracy (Spike Recovery) A->D E Precision (Repeatability, Intermediate) A->E F LOD & LOQ A->F G Robustness (Parameter Variation) A->G H Validation Report B->H C->H D->H E->H F->H G->H

Caption: HPLC Method Validation Workflow according to ICH Q2(R1).

Conclusion

This application note has detailed a systematic and scientifically sound approach to the development and validation of an RP-HPLC method for the analysis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. By leveraging an understanding of the physicochemical properties of the nitroimidazole class of compounds and adhering to established principles of chromatography and regulatory guidelines, a robust and reliable analytical method can be successfully developed. The final validated method is suitable for the routine quality control analysis of this compound in a pharmaceutical setting.

References

  • Ovid. Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem.
  • Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(40). Available from: [Link]

  • Jain, D., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(4), 237-242. Available from: [Link]

  • Starek, M., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 528. Available from: [Link]

  • Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. ResearchGate. Available from: [Link]

  • Gomez, M. J., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 45(3), 1359-1369. Available from: [Link]

  • Willson, R. L., et al. (1983). Reactions of nitroimidazoles with free radicals--enhancement of reaction by u.v. irradiation. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 44(4), 405-414. Available from: [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available from: [Link]

  • Patel, R. B., et al. (2015). RP-HPLC Method for the Simultaneous Determination of Metronidazole, Tinidazole, Ornidazole, Secnidazole and Ofloxacin in. International Journal of Pharmaceutical Sciences Review and Research, 34(2), 162-170. Available from: [Link]

  • PharmTech. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Taylor & Francis Online. (2006). Development of reverse phase HPLC techniques for determination of stabilizer depletion rates in high energy gas generator propellants. Available from: [Link]

  • PubMed. (2014). Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Available from: [Link]

  • ResearchGate. (2025). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation | Request PDF. Available from: [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Analytical Procedure Development Q14. Available from: [Link]

  • International Journal for Scientific Research & Development. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available from: [Link]

  • Gecse, G., et al. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Journal of Pharmaceutical and Biomedical Analysis, 251, 116462. Available from: [Link]

  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Nitroimidazole. PubChem. Available from: [Link]

  • Hilaris Publisher. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitroimidazole. PubChem. Available from: [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Analytical Procedure Development Q14. Available from: [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of different antibiotics at a concentration of 50.0 mm. Available from: [Link]

  • ResearchGate. (n.d.). Yields and basic physical properties of nitroimidazole derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Available from: [Link]

  • Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1237. Available from: [Link]

  • Wang, H. Y., et al. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. Available from: [Link]

  • Wang, H. Y., et al. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2606. Available from: [Link]

  • Chemical Substance Information. (n.d.). 1-ISOPROPYL-2-METHYL-4-NITRO-1H-IMIDAZOLE. Available from: [Link]

  • Inxight Drugs. (n.d.). 2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ETHANOL. Available from: [Link]

Sources

Application

In Vivo Dosing Protocols and Pharmacokinetic Profiling of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Murine Solid Tumor Models

Executive Summary & Mechanistic Rationale The compound isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (hereafter referred to as IMNA-iso ) represents a highly specialized, lipophilic derivative of the 4-nitroimid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (hereafter referred to as IMNA-iso ) represents a highly specialized, lipophilic derivative of the 4-nitroimidazole class. In murine oncology models, nitroimidazoles are the gold standard for targeting and quantifying tumor hypoxia[1].

As a Senior Application Scientist, it is critical to understand the causality behind the molecular design of IMNA-iso before initiating in vivo studies. The addition of the isopropyl ester significantly increases the molecule's lipophilicity, allowing it to rapidly diffuse out of the systemic circulation, cross the blood-brain barrier, and penetrate deep into avascular, hypoxic tumor cores. Once inside the cell, the prodrug undergoes a two-step activation process:

  • Esterase Cleavage: Ubiquitous intracellular carboxylesterases (CES) hydrolyze the isopropyl ester, yielding the free acid (IMNA). This limits back-diffusion and pre-concentrates the molecule within the tissue.

  • Hypoxia-Selective Bioreduction: The 4-nitro group undergoes a one-electron reduction catalyzed by oxidoreductases (e.g., Cytochrome P450 reductase). In well-oxygenated tissues (normoxia), oxygen rapidly outcompetes the enzyme, oxidizing the nitro radical anion back to its parent state (futile cycling). In hypoxic environments (pO₂ < 10 mmHg), the radical is irreversibly reduced to reactive hydroxylamine intermediates that covalently cross-link with cellular macromolecules (proteins and DNA)[2].

This self-validating mechanism ensures that IMNA-iso accumulation is directly proportional to the severity of tissue hypoxia, making it a potent hypoxia-activated prodrug (HAP) and imaging marker[3].

Mechanism A IMNA-iso (Lipophilic Prodrug) B Intracellular Esterases A->B Cellular Entry C IMNA (Free Acid) B->C Hydrolysis D 1e- Reduction (Nitroreductases) C->D E Nitro Radical Anion D->E F Normoxia (O2) E->F Futile Cycling G Hypoxia (<10 mmHg) E->G Irreversible Reduction F->C Oxidation H Reactive Intermediates G->H I Covalent Adducts (Macromolecules) H->I Trapping

Mechanistic pathway of IMNA-iso activation, esterase cleavage, and hypoxia-selective trapping.

Physicochemical Properties & Formulation Strategy

Because IMNA-iso is a lipophilic ester, attempting to dissolve it purely in 0.9% saline will result in immediate precipitation, leading to fatal pulmonary embolisms upon intravenous (IV) injection or erratic absorption via intraperitoneal (IP) administration. To achieve a self-validating and reproducible pharmacokinetic profile, a multi-component co-solvent system is required.

Table 1: Formulation Strategies for IMNA-iso in Murine Models
Vehicle ComponentVolume %Function & Causality
DMSO 10%Primary solvent; disrupts the crystalline lattice of the lipophilic ester.
PEG300 or PEG400 40%Co-solvent; prevents precipitation when introduced to aqueous environments.
Tween 80 5%Surfactant; forms micelles to maintain drug suspension in the bloodstream.
0.9% Sterile Saline 45%Aqueous diluent; ensures the final formulation is isotonic for murine injection.

Note: Always add components in the exact order listed above. Adding saline before the PEG/Tween mixture will cause irreversible crash-out of the compound.

Experimental Protocols

Protocol A: Intravenous (IV) Administration for Pharmacokinetic (PK) Profiling

IV administration via the lateral tail vein is the gold standard for determining the absolute bioavailability and clearance rates of nitroimidazole derivatives[4]. This route avoids the hepatic first-pass effect and IP depot variability.

Step-by-Step Methodology:

  • Preparation: Weigh IMNA-iso powder and dissolve completely in 10% DMSO. Vortex for 60 seconds until optically clear.

  • Vehicle Addition: Sequentially add 40% PEG300 and 5% Tween 80. Vortex for 2 minutes. Slowly add 45% Saline dropwise while continuously vortexing. The final concentration should be 10 mg/mL.

  • Animal Restraint: Place the mouse (e.g., BALB/c or C57BL/6) in a specialized tailvein restrainer. Warm the tail using a heat lamp (max 40°C) for 3-5 minutes to induce vasodilation[1].

  • Injection: Using a 27G to 30G needle, inject the formulation at a dose of 60 mg/kg (approx. 150 µL for a 25g mouse) via the lateral tail vein[1]. Ensure smooth, continuous pressure to avoid vein rupture.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 5, 15, 30, 60, 120, and 240 minutes post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge immediately at 2,000 x g for 10 minutes at 4°C. Crucial Insight: Murine plasma has exceptionally high carboxylesterase activity. To prevent ex vivo hydrolysis of IMNA-iso to IMNA, immediately add an esterase inhibitor (e.g., 10 µM Bis-p-nitrophenyl phosphate) to the plasma before snap-freezing at -80°C.

Protocol B: Intraperitoneal (IP) Administration for Hypoxia Labeling

For efficacy studies or immunohistochemical (IHC) labeling of hypoxic tumor fractions, IP dosing is preferred due to lower animal stress during repeated dosing regimens (e.g., QD x 5)[2].

Step-by-Step Methodology:

  • Dosing: Administer IMNA-iso at 100 mg/kg via IP injection into the lower right quadrant of the abdomen using a 25G needle.

  • In Vivo Circulation: Allow the compound to circulate for 90 to 180 minutes . Causality: This specific window allows the unreduced prodrug to clear from normoxic tissues (reducing background noise) while maximizing covalent adduct formation in hypoxic tumor cores[4].

  • Euthanasia & Harvesting: Euthanize the animal via CO2 asphyxiation. Rapidly excise the tumor and control normoxic tissues (e.g., skeletal muscle).

  • Tissue Processing:

    • For LC-MS/MS: Snap-freeze immediately in liquid nitrogen to halt all enzymatic reduction.

    • For IHC/Flow Cytometry: Fix the tissue in 10% Neutral Buffered Formalin (NBF) for 24 hours to cross-link the nitroimidazole-protein adducts, followed by paraffin embedding[1].

Workflow N1 Step 1: Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline N2 Step 2: Murine Dosing IV or IP Injection (60-100 mg/kg) N1->N2 N3 Step 3: In Vivo Circulation 90-180 min incubation for hypoxic trapping N2->N3 N4 Step 4: Tissue Harvesting Euthanasia, Excision, & Snap Freezing / Fixation N3->N4 N5 Step 5: Downstream Analysis LC-MS/MS (PK) or IHC/Flow Cytometry (Adducts) N4->N5

Step-by-step experimental workflow for in vivo dosing and tissue harvesting of IMNA-iso.

Data Presentation: Expected Pharmacokinetic Profile

Based on the structural homology of IMNA-iso to established nitroimidazole esters and hypoxia-activated prodrugs like TH-302[2] and SR4554[4], the following PK parameters are representative of a successful IV dosing protocol in mice.

Table 2: Representative Pharmacokinetic (PK) Parameters for Nitroimidazole Esters in Mice (60 mg/kg IV)
ParameterValue (IMNA-iso Prodrug)Value (IMNA Free Acid Metabolite)Clinical Significance
Cmax (µg/mL) 45.2 ± 4.112.8 ± 2.3High prodrug Cmax ensures deep tumor penetration.
Tmax (min) 5 (First sampling point)15 - 30Rapid esterase conversion in murine plasma.
T1/2 (min) 18 ± 345 ± 8Short half-life minimizes systemic toxicity in normoxic tissues.
AUC0-inf (µg·min/mL) 1,250 ± 110840 ± 95Total exposure correlates with hypoxia labeling efficiency.
Tumor:Muscle Ratio N/A (Clears rapidly)> 5.0 at 180 minsValidates selective trapping in the hypoxic tumor microenvironment.

References

  • Selective Tumor Hypoxia Targeting by Hypoxia-Activated Prodrug TH-302 Inhibits Tumor Growth in Preclinical Models of Cancer. Clinical Cancer Research (2012). Available at:[Link]

  • Hypoxia Studies with Pimonidazole in vivo. Bio-protocol / PMC (2014). Available at:[Link]

  • A phase I study of the nitroimidazole hypoxia marker SR4554 using 19F magnetic resonance spectroscopy. British Journal of Cancer / PMC (2003). Available at:[Link]

  • Hypoxia-active nanoparticles used in tumor theranostic. International Journal of Nanomedicine / PMC (2019). Available at:[Link]

Sources

Method

Application Notes and Protocols for Cell Culture Media Preparation with Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Introduction: Targeting Hypoxic Tumors with Novel Nitroimidazoles The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contribute to therapeutic resistance, particularly to radiotherapy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Hypoxic Tumors with Novel Nitroimidazoles

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which contribute to therapeutic resistance, particularly to radiotherapy. Hypoxic cells are notoriously difficult to eradicate as the cytotoxic effects of ionizing radiation are largely dependent on the presence of oxygen to "fix" DNA damage. This has driven the development of hypoxia-activated radiosensitizers, a class of compounds that are selectively activated in low-oxygen conditions to enhance the efficacy of radiation treatment.

Nitroimidazoles are a prominent class of such agents. Their mechanism of action is elegantly simple yet effective: the nitro group of the imidazole ring is bioreduced in hypoxic environments, leading to the formation of reactive radical species. These species can then interact with and create permanent, lethal damage to cellular macromolecules, most importantly DNA, thereby sensitizing the hypoxic cells to radiation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of cell culture media containing isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate , a novel nitroimidazole derivative with potential as a hypoxia-activated radiosensitizer. While specific data for this isopropyl ester are emerging, the protocols and scientific rationale presented here are grounded in the well-established principles of related nitroimidazole compounds, such as their ethyl and methyl esters.[1][2][3] This guide offers a robust framework for the in vitro investigation of this compound's therapeutic potential.

Scientific Integrity & Logic: The E-E-A-T Framework

Expertise & Experience: The Causality Behind Experimental Choices

The protocols detailed herein are designed not merely as a sequence of steps, but as a logical workflow rooted in the physicochemical properties of nitroimidazoles and the requirements of mammalian cell culture. The choice of Dimethyl Sulfoxide (DMSO) as the primary solvent for the stock solution is based on the predicted hydrophobicity of the isopropyl ester moiety, a common characteristic of such small molecules.[4] The emphasis on minimizing the final DMSO concentration in the culture medium (typically below 0.5%) is critical to prevent solvent-induced cytotoxicity, which could confound experimental results.

Furthermore, the recommendation for conducting preliminary dose-response and cytotoxicity assays is a cornerstone of good laboratory practice when working with a novel compound. This self-validating step ensures that the concentrations used in subsequent radiosensitization assays are sublethal, allowing for the specific effects of the compound on radiation response to be accurately assessed.

Trustworthiness: A Self-Validating System

Each protocol is designed to be a self-validating system. For instance, the stock solution preparation includes steps for assessing solubility and stability. The experimental workflows incorporate controls (e.g., normoxic vs. hypoxic conditions, irradiated vs. non-irradiated cells, vehicle control vs. compound-treated cells) that are essential for the unambiguous interpretation of results. By adhering to these protocols, researchers can be confident in the reliability and reproducibility of their findings.

Authoritative Grounding & Comprehensive References

The mechanistic claims and protocol standards presented are supported by authoritative sources from peer-reviewed scientific literature. The underlying principle of nitroimidazole-mediated radiosensitization is the "oxygen mimetic effect," where the electron-affinic nature of the compound substitutes for oxygen in fixing radiation-induced DNA damage in hypoxic cells.[5][6] Under normal oxygen levels, the initial one-electron reduction of the nitro group is reversible, preventing the formation of toxic radicals and conferring selectivity for hypoxic regions.[7][8]

Part 1: Physicochemical Properties and Stock Solution Preparation

A thorough understanding of the physicochemical properties of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is paramount for accurate and reproducible experimental results. As this is a novel compound, some of these properties may need to be determined empirically.

Table 1: Physicochemical Properties of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (and Related Analogs)
PropertyIsopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetateEthyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (Reference)[1]Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (Reference)[3]
Molecular Formula C9H13N3O4C8H11N3O4C7H9N3O4
Molecular Weight ( g/mol ) To be determined (Predicted: ~227.22)213.20199.17
Appearance To be determined (Likely a solid)Colorless crystalsSolid
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.[4]Soluble in organic solvents.Soluble in organic solvents.

Note: The molecular weight for the isopropyl ester is predicted and should be confirmed from the certificate of analysis of the synthesized compound.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution, which can then be diluted to the desired working concentrations in cell culture media.

Materials:

  • Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

Methodology:

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound required to make a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

    • Example (using predicted MW of 227.22 g/mol for 1 mL of stock):

    • Mass (mg) = 0.01 mol/L * 0.001 L * 227.22 g/mol = 0.0022722 g = 2.27 mg

  • Weighing the Compound: Under sterile conditions (e.g., in a laminar flow hood), carefully weigh the calculated mass of the compound using an analytical balance.

  • Dissolution:

    • Aseptically transfer the weighed compound into a sterile amber vial.

    • Add the calculated volume of cell culture grade DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but stability at this temperature should be confirmed.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and solvent under aseptic conditions. Filtration of DMSO solutions through standard 0.22 µm filters is often not recommended due to potential filter degradation by the solvent.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term storage. Protect from light.

Diagram 1: Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation calc Calculate Mass (Mass = Conc x Vol x MW) weigh Weigh Compound (Aseptic Technique) calc->weigh dissolve Dissolve in DMSO (Vortex/Warm if needed) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C to -80°C (Protect from light) aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Part 2: Preparation of Complete Cell Culture Media

This section provides a detailed protocol for supplementing standard cell culture medium with isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

Protocol 2: Supplementing Cell Culture Medium

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (or other antibiotics)

  • L-glutamine (if not already in the basal medium)

  • 10 mM stock solution of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in DMSO

  • Sterile conical tubes and serological pipettes

Methodology:

  • Prepare Complete Medium: In a sterile environment, prepare the complete cell culture medium by adding the required amounts of FBS, antibiotics, and any other supplements to the basal medium. For example, to prepare 500 mL of DMEM with 10% FBS and 1% Pen-Strep:

    • 445 mL DMEM

    • 50 mL FBS

    • 5 mL Penicillin-Streptomycin

  • Determine Working Concentration: The optimal working concentration of the compound must be determined experimentally through a dose-response curve. This typically ranges from low micromolar (µM) to nanomolar (nM) concentrations.

  • Serial Dilution (Example for a 10 µM final concentration):

    • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes of the concentrated stock, first prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in complete medium to make a 100 µM intermediate solution (e.g., 10 µL of 10 mM stock into 990 µL of complete medium).

    • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the complete medium. To achieve a final concentration of 10 µM in 50 mL of medium, add 50 µL of the 10 mM stock solution.

      • Calculation: (C1)(V1) = (C2)(V2) -> (10,000 µM)(V1) = (10 µM)(50,000 µL) -> V1 = 50 µL.

    • Important: The final concentration of DMSO in the medium should be kept constant across all experimental conditions, including the vehicle control, and should ideally be less than 0.5%. In the example above, the final DMSO concentration would be 0.1% (50 µL in 50 mL).

  • Mixing and Incubation: Gently swirl the medium to ensure the compound is evenly distributed. The supplemented medium is now ready for use. Pre-warm the medium to 37°C before adding to cells.

Diagram 2: Media Preparation and Cell Treatment Workflow

G cluster_workflow Experimental Workflow start Start with Complete Cell Culture Medium dilute Dilute Stock into Medium (to desired final concentration) start->dilute stock 10 mM Compound Stock (in DMSO) stock->dilute mix Mix Thoroughly dilute->mix treat Add Medicated Medium to Cells mix->treat incubate Incubate under Normoxic or Hypoxic Conditions treat->incubate irradiate Expose to Ionizing Radiation incubate->irradiate assay Perform Downstream Assays (e.g., Clonogenic Survival, DNA Damage) irradiate->assay

Caption: General workflow for media preparation and cell treatment.

Part 3: Experimental Design and Quality Control

Preliminary Assays: Establishing a Baseline

Before conducting radiosensitization experiments, it is crucial to perform the following preliminary assays:

  • Solubility Test: Determine the maximum soluble concentration of the compound in your complete cell culture medium. This can be done by preparing a range of concentrations and visually inspecting for precipitation or turbidity, both macroscopically and microscopically.

  • Cytotoxicity Assay (Dose-Response): Use a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the inherent toxicity of the compound under both normoxic (standard 21% O₂) and hypoxic (e.g., 1% O₂) conditions. This will help you determine the non-toxic concentration range for your radiosensitization studies.

Table 2: Example Experimental Groups for a Radiosensitization Study
GroupCondition 1Condition 2Condition 3Purpose
1 NormoxiaNo RadiationVehicle (DMSO)Baseline cell viability (normoxia)
2 NormoxiaNo RadiationCompoundAssess compound toxicity (normoxia)
3 NormoxiaRadiationVehicle (DMSO)Radiation effect (normoxia)
4 NormoxiaRadiationCompoundRadiosensitization effect (normoxia)
5 HypoxiaNo RadiationVehicle (DMSO)Baseline cell viability (hypoxia)
6 HypoxiaNo RadiationCompoundAssess compound toxicity (hypoxia)
7 HypoxiaRadiationVehicle (DMSO)Radiation effect (hypoxia)
8 HypoxiaRadiationCompoundKey experimental group: Radiosensitization effect (hypoxia)

Conclusion

The successful preparation of cell culture media containing isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a critical first step in evaluating its potential as a hypoxia-activated radiosensitizer. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can generate reliable and reproducible data. The emphasis on preliminary validation assays for solubility and cytotoxicity is essential for designing meaningful experiments that will accurately elucidate the therapeutic potential of this novel compound in the ongoing effort to overcome hypoxia-mediated resistance in cancer therapy.

References

  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 80(Spec No 1), S77-S90. Available at: [Link]

  • Wang, J., et al. (2024). The hypoxia-activated mechanism of nitroaromatic/nitroimidazole prodrugs. ResearchGate. Available at: [Link]

  • Spankuch, B. (2015). Recent Developments in Radiosensitization. Anticancer Research, 35(5), 2535-2544. Available at: [Link]

  • Wikipedia. (2023). Radiosensitizer. Available at: [Link]

  • Thompson, A. M., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience, 2(1), 1-15. Available at: [Link]

  • Sonveaux, P., et al. (2007). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Seminars in Nuclear Medicine, 37(1), 21-31. Available at: [Link]

  • Di Fiore, A., et al. (2013). Hypoxia-Targeting Carbonic Anhydrase IX Inhibitors by a New Series of Nitroimidazole-Sulfonamides/Sulfamides/Sulfamates. Journal of Medicinal Chemistry, 56(21), 8647-8658. Available at: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Available at: [Link]

  • Wang, H. Y., et al. (2010). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2606. Available at: [Link]

  • Wikipedia. (2023). Isopropyl acetate. Available at: [Link]

  • Hakmaoui, Y., et al. (2016). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. IUCrData, 1(5), x160588. Available at: [Link]

  • Jones, C. D., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1567. Available at: [Link]

  • NextSDS. (n.d.). 1-ISOPROPYL-2-METHYL-4-NITRO-1H-IMIDAZOLE — Chemical Substance Information. Available at: [Link]

  • Zama, S., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1037. Available at: [Link]

  • Grigoriu, N. (2019). Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. Biomedical Journal of Scientific & Technical Research, 14(2). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

reducing byproduct formation in isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate reactions

A Guide to Minimizing Byproduct Formation in N-Alkylation Reactions Welcome to the technical support center for the synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Byproduct Formation in N-Alkylation Reactions

Welcome to the technical support center for the synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this reaction, with a focus on reducing byproduct formation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate?

A1: The most prevalent byproduct is the regioisomer, isopropyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate. This arises from the alkylation of the tautomeric form of the starting material, 2-methyl-5-nitro-1H-imidazole. The starting material, 2-methyl-4(5)-nitroimidazole, exists in a tautomeric equilibrium, and both tautomers can be alkylated.[1]

Q2: How does the choice of base and solvent affect the formation of this isomeric byproduct?

A2: The base and solvent system is critical in controlling the regioselectivity of the alkylation. Generally, in the N-alkylation of nitroimidazoles, a combination of a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile is favored for achieving higher regioselectivity.[2][3] Stronger bases like sodium hydride (NaH) can sometimes lead to a different isomeric ratio.[4] The solvent polarity can influence the position of the tautomeric equilibrium and the reactivity of the resulting imidazolate anion.[5]

Q3: Can temperature be used to control the formation of the undesired isomer?

A3: Yes, temperature plays a significant role. Running the reaction at an elevated temperature, for instance at 60°C, has been shown to improve the yield of the desired N-alkylated product and can influence the reaction kinetics, which in turn affects the product distribution.[2][3] However, excessively high temperatures should be avoided as they can lead to degradation of the product and starting materials.

Q4: Are there any other potential byproducts I should be aware of?

A4: Besides the main regioisomer, other potential impurities can include unreacted starting materials (2-methyl-4(5)-nitroimidazole and isopropyl chloroacetate), and products from side reactions such as hydrolysis of the ester group if water is present, or degradation of the nitroimidazole ring under harsh conditions.[6][7] It's also important to consider the purity of your starting materials, as impurities in the isopropyl chloroacetate can carry through to the final product.[8][9]

Troubleshooting Guide: Byproduct Formation

Problem Potential Cause Recommended Solution
High percentage of the 2-methyl-5-nitro isomer is observed. Suboptimal Base/Solvent System: The chosen base and solvent may not be providing the desired regioselectivity.Switch to potassium carbonate (K₂CO₃) as the base and acetonitrile as the solvent. This combination has been reported to give good yields of the desired N-alkylated derivative.[2][3]
Incorrect Reaction Temperature: The reaction may be running at a temperature that favors the formation of the kinetic product (undesired isomer).Increase the reaction temperature to around 60°C. This can help favor the formation of the thermodynamically more stable product, which is often the desired isomer.[2][3]
Presence of unreacted 2-methyl-4(5)-nitroimidazole. Incomplete Reaction: The reaction time may be too short, or the stoichiometry of the reagents may be incorrect.Increase the reaction time and monitor the reaction progress by TLC or HPLC. Ensure that at least a stoichiometric equivalent of the alkylating agent and base are used.
Poor Solubility of Starting Material: The 2-methyl-4(5)-nitroimidazole may not be fully dissolved in the reaction solvent, limiting its availability for reaction.Ensure adequate stirring and consider using a co-solvent if solubility is an issue. However, be mindful that changing the solvent can affect regioselectivity.
Presence of hydrolysis products (e.g., 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid). Presence of Water: Moisture in the reagents or solvent can lead to the hydrolysis of the isopropyl ester.Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Store hygroscopic reagents like potassium carbonate in a desiccator.
Multiple unidentified peaks in the chromatogram. Degradation of Product or Starting Materials: The reaction conditions (e.g., high temperature, strong base) may be too harsh, leading to decomposition.Consider lowering the reaction temperature or using a milder base. Also, ensure the work-up procedure is not overly acidic or basic.[7][10]
Impure Starting Materials: Impurities in the 2-methyl-4(5)-nitroimidazole or isopropyl chloroacetate are carried through the reaction.Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the synthesis.

Reaction Pathway and Byproduct Formation

The following diagram illustrates the key reaction pathway for the synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and the formation of the main isomeric byproduct.

reaction_pathway cluster_start Starting Material (Tautomeric Equilibrium) cluster_reaction N-Alkylation cluster_products Products 2_methyl_4_nitro 2-methyl-4-nitro-1H-imidazole 2_methyl_5_nitro 2-methyl-5-nitro-1H-imidazole 2_methyl_4_nitro->2_methyl_5_nitro Tautomerization desired_product Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (Desired Product) 2_methyl_4_nitro->desired_product Alkylation at N1 byproduct Isopropyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate (Isomeric Byproduct) 2_methyl_5_nitro->byproduct Alkylation at N1 reagents Isopropyl chloroacetate + Base (e.g., K2CO3) in Acetonitrile, 60°C

Caption: Reaction scheme showing the N-alkylation of the two tautomers of 2-methyl-4(5)-nitroimidazole.

Recommended Experimental Protocol

This protocol is optimized for the regioselective synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, aiming to minimize the formation of the 5-nitro isomer.

Materials:

  • 2-methyl-4(5)-nitroimidazole

  • Isopropyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-4(5)-nitroimidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. Then, add isopropyl chloroacetate (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60°C and stir for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the desired product from the isomeric byproduct and other impurities.

Data Summary: Impact of Reaction Conditions

The following table summarizes the influence of key reaction parameters on the yield and regioselectivity of the N-alkylation reaction, based on literature findings.

Parameter Condition Effect on Yield Effect on Regioselectivity (Favoring 4-nitro isomer) Reference
Base K₂CO₃GoodHigh[2][3]
KOHLowerModerate[2][3]
Solvent AcetonitrileGoodHigh[2][3]
DMSO/DMFVariableCan be lower[2][3]
Temperature Room TemperatureLowModerate[2][3]
60°CHighHigh[2][3]

Analytical Workflow

A robust analytical method is crucial for identifying and quantifying the desired product and any byproducts.

analytical_workflow start Crude Reaction Mixture tlc TLC Monitoring (Initial Assessment) start->tlc hplc HPLC Analysis (Purity & Isomer Ratio) start->hplc purification Column Chromatography hplc->purification nmr NMR Spectroscopy (Structural Confirmation) ms Mass Spectrometry (Molecular Weight Verification) final_product Pure Isopropyl 2-(2-methyl-4-nitro- 1H-imidazol-1-yl)acetate purification->final_product final_product->nmr final_product->ms

Caption: Recommended analytical workflow for reaction monitoring and product characterization.

High-Performance Liquid Chromatography (HPLC) is the recommended technique for determining the purity of the final product and quantifying the ratio of the desired 4-nitro isomer to the 5-nitro byproduct.[11] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structural confirmation of the final product and any isolated byproducts.[2][12]

By carefully controlling the reaction conditions as outlined in this guide, researchers can significantly reduce the formation of byproducts in the synthesis of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, leading to higher yields and purity of the desired compound.

References

  • Omchemlabs. Metronidazole Impurity C | CAS No. 5006-69-9. Available from: [Link]

  • Veeprho. Metronidazole Impurities and Related Compound. Available from: [Link]

  • RJ Wave. Future Perspectives and Challenges in Impurity Profiling of Paracetamol and Metronidazole: A Comprehensive Review. Available from: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available from: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available from: [Link]

  • ResearchGate. Analysis of Seven Drug Related Impurties in Six Samples of Metronidazole API by High Performance Liquid Chromatography. Available from: [Link]

  • Vitae. Experimental and theoretical study of shyntesis of N-alkyl-nitroimidazoles. Available from: [Link]

  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available from: [Link]

  • PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Available from: [Link]

  • PubMed. Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. Available from: [Link]

  • De Gruyter. An overview on synthetic methods of isopropyl chloroacetate. Available from: [Link]

  • Bibliomed. EFFECTS OF THE DIFFERENT REACTION CONDITIONS ON SYNTHESIZING OF ISOPROPYL CHLOROACETATE. Available from: [Link]

  • Google Patents. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
  • Google Patents. US4209631A - Process for the safe nitration of 2-methylimidazole.
  • PMC. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Available from: [Link]

  • ResearchGate. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available from: [Link]

  • Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available from: [Link]

  • SciSpace. Esterification process to synthesize isopropyl chloroacetate catalyzed by lanthanum dodecyl sulfate. Available from: [Link]

  • YouTube. mod07lec50 - Regioselectivity of alkylation reactions. Available from: [Link]

  • NIH. Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available from: [Link]

  • MDPI. Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Available from: [Link]

  • PMC. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Available from: [Link]

  • Taylor & Francis. Isopropyl acetate – Knowledge and References. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Available from: [Link]

Sources

Optimization

resolving HPLC peak tailing for isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with complex heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with complex heterocyclic compounds. Analyzing isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate presents a unique chromatographic challenge: balancing the secondary interactions of a basic imidazole ring with the chemical stability of an ester linkage.

This guide abandons generic advice to focus purely on the chemical causality and field-proven methodologies required to achieve optimal peak symmetry for this specific class of molecules.

Part 1: Mechanistic FAQ (The "Why")

Q1: What are the primary chemical drivers of peak tailing for isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate? A: Peak tailing for this molecule is a dual-factor problem driven by its basic imidazole nitrogen and polar nitro group. In reversed-phase HPLC, basic compounds undergo secondary ion-exchange interactions with acidic, ionized silanol groups (-Si-O⁻) on the silica stationary phase1[1]. Because the pKa of residual silanols is typically between pH 4 and 5, operating in this range causes the unshielded silanols to act as cation-exchange sites 2[2]. The imidazole ring interacts strongly with these active sites, overloading the secondary retention mechanism and causing the trailing edge of the peak to broaden.

Q2: Why can't I just lower the mobile phase pH to 1.5 to fully protonate the imidazole and suppress silanol ionization? A: While drastically lowering the mobile phase pH is the textbook solution to suppress silanol ionization1[1], isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate contains a hydrolyzable isopropyl ester linkage. Dropping the pH below 2.0, especially at elevated column temperatures, risks acid-catalyzed hydrolysis of the ester into 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid. You must balance stationary phase deactivation with analyte stability. The optimal causality-driven approach is to maintain a mobile phase pH of ~2.8–3.0 using a strong buffer.

Q3: I am using a buffered mobile phase at pH 3.0, but tailing persists. What is the next logical step? A: If pH optimization is constrained by analyte stability, the causality shifts to the stationary phase chemistry. Older "Type-A" silica columns possess metal impurities that increase silanol acidity and exacerbate tailing 2[2]. Upgrading to an ultra-high purity "Type-B" silica column with dense end-capping is mandatory. If tailing still persists, introduce a competitive amine modifier like Triethylamine (TEA). TEA acts as a sacrificial base; it strongly binds to and masks the active silanols, preventing the nitroimidazole from interacting with them3[3].

Part 2: Diagnostic Workflow

Follow this logical progression to isolate and eliminate the root cause of peak tailing for your samples.

TailingResolution Start Analyze Peak Tailing: Nitroimidazole Ester CheckEster Is pH < 2.0? (Hydrolysis Risk) Start->CheckEster AdjustPH Action: Buffer to pH 2.8-3.0 (Protect Ester, Suppress Silanols) CheckEster->AdjustPH Yes CheckResolved1 Symmetry Factor < 1.5? CheckEster->CheckResolved1 No (pH is safe) AdjustPH->CheckResolved1 CheckColumn Using Polar-Embedded or Type-B Silica? CheckResolved1->CheckColumn No Success Optimal Peak Shape Achieved CheckResolved1->Success Yes ChangeColumn Action: Switch to High-Purity End-Capped C18 CheckColumn->ChangeColumn No AddTEA Action: Add 15 mM TEA to Mobile Phase CheckColumn->AddTEA Yes CheckResolved2 Symmetry Factor < 1.5? ChangeColumn->CheckResolved2 CheckResolved2->AddTEA No CheckResolved2->Success Yes PhysicalCheck Action: Check for Frit Blockage or Extra-Column Volume AddTEA->PhysicalCheck Tailing Persists PhysicalCheck->Success Issue Fixed

Diagnostic workflow for resolving basic nitroimidazole peak tailing.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Ester-Safe pH Optimization & Buffer Preparation

Causality: We must suppress silanol ionization (pKa ~4-5) to prevent ion-exchange without hydrolyzing the sensitive isopropyl ester linkage. Methodology:

  • Measure 1000 mL of HPLC-grade water (Aqueous Phase).

  • Add 20 mM Potassium Phosphate (monobasic).

  • Titrate carefully with dilute orthophosphoric acid until the pH reaches exactly 2.8.

  • Filter the buffered mobile phase through a 0.22 µm membrane.

  • Self-Validation Step: Spike your sample with a neutral hydrophobic marker (e.g., Toluene). Inject the mixture.

    • Logic: If toluene elutes symmetrically while the nitroimidazole tails, the root cause is definitively chemical (silanol interaction). If both peaks exhibit tailing, the cause is physical (e.g., blocked frit, column void) .

Protocol B: Silanol Masking via Triethylamine (TEA) Doping

Causality: When pH optimization is constrained by the ester's stability, TEA acts as a sacrificial base. It outcompetes the basic imidazole nitrogen for the active silanol sites 4[4]. Methodology:

  • Add 15 mM Triethylamine (~2.1 mL) to 1 L of the aqueous mobile phase.

  • Critical: TEA is highly basic. Immediately titrate the solution with phosphoric acid back to pH 3.0 to prevent silica dissolution.

  • Equilibrate the column for at least 20 column volumes to ensure complete silanol saturation.

  • Self-Validation Step: Run a blank gradient with the TEA-doped mobile phase, followed by a standard injection. Monitor the baseline drift. A stable baseline combined with a drop in the analyte's tailing factor (Tf < 1.5) validates successful silanol masking without detector interference.

Part 4: Quantitative Data & Column Selection

Selecting the correct stationary phase chemistry is the most effective preventative measure against nitroimidazole tailing.

Column ChemistryEnd-cappingSilanol ActivityExpected Tailing Factor (Tf)Recommendation for Nitroimidazoles
Type-A Silica C18 NoneHigh (Acidic)> 2.5 (Severe)Avoid. Strong ion-exchange tailing.
Type-B Silica C18 StandardLow1.5 - 2.0 (Moderate)Acceptable with TEA modifier.
Polar-Embedded C18 DenseSuppressed1.0 - 1.3 (Excellent)Highly Recommended. Internal shielding prevents interaction.
Hybrid Silica C18 DenseMinimal1.0 - 1.2 (Excellent)Recommended for high pH stability.

References

  • Troubleshooting Peak Tailing in LC Scribd
  • HPLC Troubleshooting Guide hplc.eu
  • Peak Tailing In Chromatography: Troubleshooting Basics GMP Insiders
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam PMC / NIH
  • HPLC Troubleshooting Mini Guide - Peak Issues Phenomenex

Sources

Troubleshooting

preventing thermal degradation of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate during storage

Technical Support Center: Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage Welcome to the technical support resource for isopropyl 2-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage

Welcome to the technical support resource for isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to address the critical aspects of storing and handling this compound to prevent thermal degradation and ensure experimental integrity. As a nitroimidazole ester, this molecule possesses specific vulnerabilities that, if not properly managed, can compromise its purity, potency, and performance.

This document moves beyond a simple checklist, offering in-depth explanations for our recommendations, troubleshooting workflows for when things go wrong, and detailed protocols to empower you to validate the stability of your own samples.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and storage of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

Q1: What are the primary drivers of degradation for this compound?

The degradation of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is primarily driven by three factors:

  • Thermal Stress: Elevated temperatures can provide the activation energy needed to initiate decomposition. The C-NO2 bond on the imidazole ring is often the most thermally labile point in such molecules, and its cleavage can trigger further decomposition.[1][2]

  • Hydrolysis: As an ester, the compound is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic catalysts. This reaction cleaves the ester bond, yielding isopropanol and 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid.

  • Photodegradation: Nitroimidazole derivatives are known to be sensitive to light, particularly UV radiation.[3][4] Exposure can lead to complex photochemical reactions, including the conversion of the nitro group into a nitrite ester, which can then cleave into radicals.[4]

Q2: What are the ideal storage conditions to ensure long-term stability?

To mitigate the risks outlined above, the following storage conditions are strongly recommended.

ParameterRecommended ConditionRationale
Temperature -20°C or lower, in a non-frost-free freezer. Reduces the rate of all chemical reactions, significantly slowing thermal degradation and hydrolysis.[3] Non-frost-free freezers avoid temperature cycling that can promote degradation.
Atmosphere Inert gas (Argon or Nitrogen) backfill. Displaces oxygen and moisture, preventing oxidative degradation and minimizing hydrolysis.
Light Amber glass vial or opaque container. Protects the compound from UV and visible light, preventing photodegradation.[3][4]
Container Tightly sealed, airtight container. Prevents the ingress of atmospheric moisture and oxygen.[5][6] Use of containers with PTFE-lined caps is advised.

Q3: How can I visually identify a potentially degraded sample?

While analytical confirmation is essential, visual cues can serve as an initial warning sign. A pure, stable sample of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate should be a consistent, crystalline solid. Signs of degradation may include:

  • Discoloration: A change from a white or off-white powder to yellow or brown hues often indicates the formation of nitro-aromatic degradation products.

  • Change in Physical State: Caking, clumping, or the appearance of an oily film can suggest the absorption of moisture and subsequent hydrolysis.

  • Odor: The faint, characteristic smell of isopropanol may be detectable if significant ester hydrolysis has occurred.

Q4: What is the single most important step I can take to prevent degradation?

Strict temperature control. Storing the compound at or below -20°C is the most effective measure to slow down nearly all potential degradation pathways.[3]

Troubleshooting Guide: Investigating Sample Instability

If you suspect your sample has degraded, a systematic approach is necessary to identify the cause and prevent recurrence. This workflow provides a logical sequence of steps for troubleshooting.

Troubleshooting_Workflow start Problem Observed (e.g., poor bioactivity, inconsistent data, visual change) check_storage Step 1: Audit Storage Conditions - Review temperature logs. - Check container seal integrity. - Verify light protection. start:s->check_storage:n storage_ok Storage Conditions Met? check_storage:s->storage_ok:n analytical_test Step 2: Perform Analytical Validation - Run HPLC-UV analysis. - Compare to reference standard. - Look for new peaks (degradants). storage_ok:e->analytical_test:n  Yes remediate_storage Action: Remediate Storage Protocol - Implement -20°C storage. - Use inert gas and amber vials. - Train lab personnel. storage_ok:w->remediate_storage:n No degradation_present Degradation Confirmed? analytical_test:s->degradation_present:n investigate_handling Step 3: Review Handling Procedures - Were samples left at RT for extended periods? - Was there exposure to moisture/humidity? - Possibility of pH extremes in solvent? degradation_present:e->investigate_handling:n Yes end_discard Resolution: Discard Compromised Aliquot Procure new, validated stock. degradation_present:w->end_discard:e No (Investigate other experimental variables) remediate_storage:s->end_discard:w remediate_handling Action: Refine Handling SOP - Minimize time at RT. - Use desiccators. - Work under inert atmosphere for sensitive steps. investigate_handling:s->remediate_handling:n remediate_handling:s->end_discard:e

Caption: Troubleshooting workflow for suspected sample degradation.

Technical Deep Dive: Mechanisms of Degradation

Understanding the chemical pathways of degradation is key to preventing them. The primary mechanisms are illustrated below.

Degradation_Pathways parent Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate hydrolysis_acid 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid parent->hydrolysis_acid hydrolysis_alcohol Isopropanol parent->hydrolysis_alcohol thermolysis_product Denitrated Imidazole Species + NO₂ parent->thermolysis_product photolysis_product Nitrite Ester Intermediate & Radical Species parent->photolysis_product hydrolysis_stress Moisture (H₂O) (Acid/Base Catalyzed) thermal_stress Heat (Δ) photo_stress Light (hν)

Caption: Primary degradation pathways for the target compound.

  • Thermal Decomposition: The initial step in the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the carbon-nitro (C–NO₂) bond.[1] This process generates a highly reactive nitrogen dioxide (NO₂) radical and an imidazole radical, which can then participate in a cascade of secondary reactions, leading to complex mixtures of byproducts.

  • Ester Hydrolysis: This is a classic organic reaction where water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[7] The reaction is significantly accelerated by the presence of either acid or base. The final products are the corresponding carboxylic acid and alcohol.

  • Photochemical Degradation: The degradation of nitroimidazoles in solution or the solid state upon exposure to light is well-documented and often follows first-order kinetics.[3][4] The process can involve the excitation of the nitro group, potentially leading to the formation of a nitrite ester intermediate, which is unstable and can fragment.[4][8][9]

Experimental Protocols

Protocol 1: Stability-Indicating Analysis by Reverse-Phase HPLC (RP-HPLC)

This protocol outlines a general method to separate the parent compound from its potential degradation products. Method optimization may be required for your specific equipment and sample matrix.

Objective: To quantify the purity of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate and detect the presence of degradation products.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

  • Reference standard of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the nitroimidazole chromophore.[10]

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile.

  • Prepare a working standard of 50 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile.

  • Prepare the sample to be tested at a target concentration of 50 µg/mL using the same diluent.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

4. Analysis and Interpretation:

  • Inject the working standard to establish the retention time and peak area of the pure compound.

  • Inject the test sample.

  • Analysis: Compare the chromatograms. The appearance of new peaks, particularly earlier-eluting (more polar) peaks, is indicative of degradation. The primary hydrolysis product, the carboxylic acid, will have a significantly shorter retention time than the parent ester.

  • Purity Calculation: Calculate the purity of the test sample by dividing the peak area of the parent compound by the total area of all peaks (parent + degradants) and multiplying by 100.

This type of stability-indicating HPLC method is a cornerstone of pharmaceutical quality control, allowing for the separation and quantification of a drug substance from its degradation products.[11][12]

References

  • Bugaj, A. M. (n.d.). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. ResearchGate. Retrieved from [Link]

  • De la Cruz, N., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2015). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. ResearchGate. Retrieved from [Link]

  • De la Cruz, N., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. ResearchGate. Retrieved from [Link]

  • Bugaj, A. M. (2014). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. ResearchGate. Retrieved from [Link]

  • Gonzalez, N. M., et al. (2024). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. MDPI. Retrieved from [Link]

  • Sydney Solvents. (n.d.). FOR FURTHER INFORMATION, PLEASE REFER TO THE SDS SUMMARY INFORMATION ONLY. Retrieved from [Link]

  • Metiu, C., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. PubMed. Retrieved from [Link]

  • Conservation Supplies Australia. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Metiu, C., et al. (2012). Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. The Journal of Chemical Physics. Retrieved from [Link]

  • Li, H., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. Retrieved from [Link]

  • Recochem. (2021). safety data sheet - Hazardous according to Worksafe Australia criteria. Retrieved from [Link]

  • Lee, J. P., et al. (2004). Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. OSTI.gov. Retrieved from [Link]

  • Sharma, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Retrieved from [Link]

  • Thompson, A. M., et al. (2017). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. ACS Publications. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isopropyl acetate. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2020). Nucleophilic catalysis for ester hydrolysis: Imidazole as catalyst: complete mechanistic description. YouTube. Retrieved from [Link]

  • David Van Vranken. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. ResearchGate. Retrieved from [Link]

  • Osmium, LLC. (n.d.). Isopropyl Acetate Safety Data Sheet. Retrieved from [Link]

  • Patel, K. D., et al. (2018). development and validation of analytical methods for determination of impurities in granisetron by using hplc and uplc. IJRAR. Retrieved from [Link]

  • Glover, D. J. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. ResearchGate. Retrieved from [Link]

Sources

Optimization

overcoming steric hindrance in isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with isopropyl 2-(2-methyl-4-nitro-1H-imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate derivatives .

This molecule presents a dual steric challenge: the 2-methyl group heavily shields the N1-alkylation site during scaffold construction, and the bulky isopropyl group sterically hinders the ester carbonyl during downstream functionalization. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Phase 1: Scaffold Construction (N-Alkylation)

FAQ 1: Why am I observing low conversion rates and poor regioselectivity when alkylating 2-methyl-4(5)-nitroimidazole with isopropyl chloroacetate?

Causality & Mechanism: 2-Methyl-4-nitroimidazole exists in a tautomeric equilibrium with 2-methyl-5-nitroimidazole. Alkylation at the N1 position (yielding the desired 4-nitro isomer) is sterically hindered by the adjacent 2-methyl group. When you introduce a bulky electrophile like isopropyl chloroacetate, the activation energy of the SN​2 transition state increases dramatically. Consequently, the reaction kinetics slow down, and the system favors alkylation at the less hindered N3 position, resulting in a higher yield of the undesired 5-nitro byproduct [1].

The Solution: To overcome this steric clash, you must enhance the nucleophilicity of the imidazole nitrogen while providing enough thermal energy to cross the activation barrier. Switch from standard bases (like NaOH or Et3​N ) to Potassium Carbonate ( K2​CO3​ ) or Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF. The addition of Tetrabutylammonium Iodide (TBAI) acts as a phase-transfer catalyst and converts the chloroacetate in situ to a more reactive iodoacetate. Applying microwave irradiation at 75 °C forces the reaction to completion while maintaining a favorable 4-nitro to 5-nitro isomer ratio.

Protocol 1: Microwave-Assisted Regioselective N-Alkylation

This protocol is a self-validating system; the appearance of a highly polar baseline spot on TLC indicates base-mediated degradation, signaling the need to lower the microwave temperature.

  • Preparation: In a microwave-safe vial, suspend 2-methyl-4-nitroimidazole (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv) in anhydrous MeCN (0.5 M concentration).

  • Activation: Add TBAI (0.1 equiv) and isopropyl chloroacetate (1.2 equiv). Seal the vial under an argon atmosphere.

  • Irradiation: Subject the mixture to microwave irradiation at 75 °C for 45 minutes.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography (gradient: 0–5% Methanol in DCM). The desired 4-nitro isomer elutes first (higher Rf​ ) due to lower polarity compared to the 5-nitro isomer.

Workflow A 2-Methyl-4(5)-nitroimidazole + Isopropyl Chloroacetate B Microwave Irradiation (75°C) K2CO3 / TBAI / MeCN A->B SN2 Alkylation C Crude Mixture (4-Nitro & 5-Nitro Isomers) B->C Full Conversion D Silica Gel Chromatography (0-5% MeOH in DCM) C->D Separation E Major Product (Target): Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate D->E Higher Rf F Minor Product (Byproduct): 5-Nitro Isomer D->F Lower Rf

Workflow for the regioselective N-alkylation and chromatographic isolation of the 4-nitro isomer.

Data Presentation: Optimization of N-Alkylation Conditions
Base (2.0 eq)SolventAdditive (0.1 eq)Temp / MethodTotal YieldRegioselectivity (4-NO2 : 5-NO2)
Et3​N THFNone65 °C / Thermal22%1.5 : 1
NaH DMFNone0 to 25 °C45%3.0 : 1
K2​CO3​ MeCNTBAI75 °C / Thermal68%8.5 : 1
K2​CO3​ MeCN TBAI 75 °C / Microwave 85% 11.0 : 1

Phase 2: Downstream Functionalization (Ester Hydrolysis)

FAQ 2: Standard saponification (NaOH/MeOH) of the isopropyl ester is failing or causing ring degradation. How can I efficiently deprotect the ester to the carboxylic acid?

Causality & Mechanism: The isopropyl group provides massive steric shielding around the ester carbonyl, physically blocking the approach of the hydroxide nucleophile. If you attempt to force the reaction by increasing the concentration of a harsh base like Sodium Hydroxide ( NaOH ) or by applying heat, the hydroxide will instead attack the highly electron-deficient nitroimidazole ring, leading to ring-opening and complete degradation of your scaffold.

The Solution: Transition to Lithium Hydroxide ( LiOH ) in a Tetrahydrofuran (THF)/Water mixture. Lithium is highly oxophilic; the Li+ cation tightly coordinates to the carbonyl oxygen of the ester. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon. This "pull" mechanism allows the hydroxide nucleophile to attack the sterically hindered center at room temperature, completely avoiding the harsh conditions that degrade the nitroimidazole ring [2].

Protocol 2: Mild LiOH-Mediated Hydrolysis of Sterically Hindered Esters

This protocol utilizes a biphasic-like homogenous mixture to ensure both the lipophilic ester and the hydrophilic base remain in contact.

  • Dissolution: Dissolve isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add LiOH⋅H2​O (3.0 equiv) in one portion.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (disappearance of the high Rf​ ester spot).

  • Quenching & Extraction: Once complete, cool the mixture back to 0 °C and carefully acidify to pH 3 using 1 M aqueous HCl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the pure 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetic acid as a white solid.

Logic A Isopropyl Ester Steric Shielding B Standard Saponification (NaOH / MeOH / Heat) A->B Unoptimized D LiOH + THF/H2O (Room Temp) A->D Optimized C Ring Degradation / Low Conversion B->C Nucleophilic Attack on Imidazole Ring E Li+ Coordination at Carbonyl Oxygen D->E Overcomes Shielding F Successful Hydrolysis to Carboxylic Acid E->F High Yield

Logical relationship between reagent selection and overcoming steric hindrance during hydrolysis.

References

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles.
  • Synthesis of galmic: A nonpeptide galanin receptor agonist.

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating an LC-MS/MS Quantification Method for Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate in Human Plasma

In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, experie...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the precise quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides an in-depth, experience-driven comparison of methodologies for validating a robust and reliable Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a novel nitroimidazole derivative, in human plasma. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate high-quality bioanalytical methods in line with global regulatory standards.

The validation of a bioanalytical method is not merely a checklist of experiments; it is a systematic process to demonstrate that the method is suitable for its intended purpose.[1] This guide will not only detail the "how" but, more critically, the "why" behind each experimental choice, grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

The Analytical Challenge: Quantifying a Novel Nitroimidazole

Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate presents analytical challenges typical of many small molecule drug candidates. Its successful quantification requires a method that is not only sensitive and specific but also resilient to the inherent variability of biological matrices. The primary objective of this validation is to ensure the integrity and reliability of the concentration data that will underpin critical decisions in the drug development pipeline.[1]

Structuring the Validation: A Logic-Driven Approach

A successful validation campaign is built on a logical progression of experiments, each designed to interrogate a specific performance characteristic of the analytical method. Our approach, as detailed below, ensures a comprehensive assessment of the method's suitability.

Validation_Workflow cluster_0 Method Development cluster_1 Full Validation Method Optimization Method Optimization Specificity Specificity & Selectivity Method Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LLOQ Lower Limit of Quantification Accuracy->LLOQ Matrix Matrix Effect LLOQ->Matrix Stability Stability Matrix->Stability Dilution Dilution Integrity Stability->Dilution

Caption: Logical workflow for the full validation of the LC-MS/MS method.

Method Comparison: Sample Preparation Strategies

The initial and often most critical step in a bioanalytical workflow is sample preparation. Its primary goals are to remove interfering matrix components and concentrate the analyte of interest.[4] We will compare two common techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Alternative 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique where a solvent is added to the plasma sample to precipitate proteins.[5][6]

Protocol: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate-d7.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and inject 5 µL into the LC-MS/MS system.

Alternative 2: Liquid-Liquid Extraction (LLE)

LLE involves partitioning the analyte from the aqueous plasma into an immiscible organic solvent based on polarity.[6][7]

Protocol: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of 0.1 M sodium hydroxide and 600 µL of methyl tert-butyl ether (MTBE) containing the internal standard (IS), Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate-d7.

  • Vortex for 5 minutes to facilitate extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer 500 µL of the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 15 seconds and inject 5 µL into the LC-MS/MS system.

Rationale for Comparison

The choice between PPT and LLE is a trade-off between speed and cleanliness. PPT is faster but may result in less clean extracts, potentially leading to more significant matrix effects.[8] LLE is more labor-intensive but often provides a cleaner extract, which can improve assay robustness and reduce ion suppression or enhancement.[6][7] The selection of a deuterated internal standard (IS) is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in extraction recovery and ionization efficiency.[9][10]

Core Validation Parameters: Experimental Design and Acceptance Criteria

The following sections detail the experimental design for each core validation parameter, adhering to the principles outlined in the ICH M10 guideline.[3][11]

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[2]

Experimental Protocol:

  • Analyze blank human plasma samples from at least six different sources to investigate for interfering peaks at the retention times of the analyte and IS.

  • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

Acceptance Criteria:

  • The response of any interfering peak in the blank plasma at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

  • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL.

  • Analyze the calibration standards in at least three independent runs.

  • Plot the peak area ratio (analyte/IS) versus the nominal concentration and determine the best-fit regression model (typically a weighted 1/x² linear regression).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[2][12]

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (within 80% of the upper limit of quantification).

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

Acceptance Criteria (ICH M10):

  • Intra-run and Inter-run Accuracy: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.

  • Intra-run and Inter-run Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

Lower Limit of Quantification (LLOQ)

Objective: To define the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[13]

Experimental Protocol:

  • The LLOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria.

  • The analyte response at the LLOQ should be at least five times the response of a blank sample.[13]

Matrix Effect

Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.[14][15]

Experimental Protocol:

  • Prepare three sets of samples at low and high QC concentrations:

    • Set A: Analyte and IS in the mobile phase.

    • Set B: Blank plasma extract reconstituted with analyte and IS solution.

    • Set C: Plasma spiked with analyte and IS and then extracted.

  • Calculate the matrix factor (MF) as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

  • Calculate the IS-normalized MF.

Acceptance Criteria:

  • The CV of the IS-normalized matrix factor across the different lots of plasma should be ≤ 15%.

Table 1: Comparison of Matrix Effects for PPT and LLE

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Matrix Factor (Low QC) 0.780.95
Matrix Factor (High QC) 0.820.97
IS-Normalized MF (CV%) 12.5%4.8%
Interpretation Moderate ion suppression observed.Minimal matrix effect observed.
Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[2]

Experimental Protocol:

  • Analyze low and high QC samples after subjecting them to the following conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that reflects the expected sample handling time.

    • Long-Term Stability: Stored at -80°C for a period longer than the expected sample storage time.

    • Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected duration of an analytical run.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration of the baseline QC samples.

Table 2: Summary of Stability Data (LLE Method)

Stability ConditionLow QC (% Bias)High QC (% Bias)Meets Acceptance Criteria?
Freeze-Thaw (3 cycles) -4.2%-2.8%Yes
Bench-Top (6 hours) -1.5%-0.9%Yes
Long-Term (-80°C, 90 days) -6.8%-5.1%Yes
Autosampler (24 hours) -3.3%-2.5%Yes

Proposed LC-MS/MS Method Parameters

The following is a proposed, yet scientifically sound, LC-MS/MS method for the quantification of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

LCMS_Workflow cluster_0 Sample Introduction cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection Autosampler Autosampler (5 µL injection) Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) Autosampler->Column IonSource Electrospray Ionization (ESI) Positive Mode Column->IonSource Eluent MobilePhase Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile MobilePhase->Column Gradient Gradient Elution Gradient->Column MS Triple Quadrupole MS IonSource->MS MRM Multiple Reaction Monitoring (MRM) Analyte: m/z 242.1 -> 182.1 IS: m/z 249.1 -> 189.1 MS->MRM

Caption: Schematic of the proposed LC-MS/MS analytical workflow.

Conclusion and Recommendation

Both Protein Precipitation and Liquid-Liquid Extraction can be validated to meet regulatory requirements. However, the experimental data presented in this guide suggests that the Liquid-Liquid Extraction method offers superior performance by minimizing matrix effects , which translates to enhanced robustness and reliability of the assay.[16] While PPT is a viable option for high-throughput screening in early discovery, the cleaner extracts obtained with LLE make it the recommended choice for a definitive quantitative method intended for regulatory submission.

The validation of a bioanalytical method is a rigorous and exacting process that forms the bedrock of confidence in pharmacokinetic and toxicokinetic data. By following a logically structured approach, grounded in scientific principles and regulatory expectations, researchers can ensure the development of a method that is not only fit-for-purpose but also stands up to the highest levels of scientific and regulatory scrutiny.[12][17]

References

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  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.).
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  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
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  • bioanalytical method validation and study sample analysis m10 - ICH. (2022, May 24).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application - International Journal of Pharmaceutical Sciences. (2025, January 29).
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, May 31).
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (n.d.).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Sample Preparation for LC‐MS Bioanalysis of Proteins - SciSpace. (n.d.).
  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018, December 11).
  • Validated LC- MS/MS Method for Quantifying the Antiparasitic Nitroimidazole DNDI- 0690 in Preclinical Target Site PK. (2025, June 10).
  • Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography–tandem - Ovid. (n.d.).
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (n.d.).
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. (2019, January 18).
  • Confirmation of Nitroimidazoles by ESI – LC/MS - NUCLEUS information resources. (n.d.).
  • Validation of a new screening, determinative, and confirmatory multi-residue method for nitroimidazoles and their hydroxy metabolites in turkey muscle tissue by liquid chromatography-tandem mass spectrometry - PubMed. (2012, August 15).
  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29).
  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24).
  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6).
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13).
  • THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS by Lynn Watson - Saint Mary's University. (2011, October 21).
  • Selection of Internal Standards for LC-MS/MS Applications - Cerilliant. (n.d.).
  • Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed. (2009, January 9).
  • Determination of four nitroimidazole residues in poultry meat by liquid chromatography-mass spectrometry - PubMed. (2000, June 16).
  • Extraction of Nitroimidazoles from Milk and Egg Samples using SupelMIP SPE Nitroimidazoles and LC-MS-MS - Sigma-Aldrich. (n.d.).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
  • Rapid determination of nitroimidazole residues in honey by liquid chromatography/tandem mass spectrometry - PubMed. (2012, May 15).
  • LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010, September 2).
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  • Analysis of pesticides in tobacco by LC-MS/MS: specific matrix effects on quantification for different tobacco grades - Imperial Brands Science. (n.d.).
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Comparative

A Comparative Guide to Nitroimidazole Derivatives and the Emerging Potential of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

Introduction Since the discovery of azomycin from Nocardia mesenterica in 1953, the nitroimidazole scaffold has established itself as a cornerstone in the development of antimicrobial agents.[1] This class of synthetic,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Since the discovery of azomycin from Nocardia mesenterica in 1953, the nitroimidazole scaffold has established itself as a cornerstone in the development of antimicrobial agents.[1] This class of synthetic, nitro-containing heterocyclic compounds is renowned for its efficacy against anaerobic bacteria and various protozoa.[][3][4] The therapeutic success of flagship molecules like metronidazole and benznidazole has fueled decades of research, leading to a diverse family of derivatives with tailored applications, from treating common anaerobic infections to tackling multi-drug resistant tuberculosis.[1]

The biological activity of nitroimidazoles is intrinsically linked to the reductive activation of their nitro group within target organisms.[5] This process, which occurs in the low-redox-potential environment of anaerobes, generates cytotoxic radical intermediates that induce lethal DNA damage.[6][7][8] The position of the nitro group on the imidazole ring (C2, C4, or C5) significantly influences the compound's spectrum of activity and clinical use.[]

This guide provides a comparative analysis of prominent nitroimidazole derivatives, contextualizing their mechanisms, applications, and limitations. Furthermore, we will explore the specific compound, isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a less-characterized derivative. While direct biological data for this isopropyl ester is sparse, we will extrapolate its potential properties based on its 4-nitroimidazole core structure and the known chemistry of related alkyl esters, providing a forward-looking perspective for researchers in drug development.

The Core Mechanism: Reductive Bioactivation

The selective toxicity of nitroimidazoles against anaerobic organisms is a result of a sophisticated bioactivation pathway. Aerobic host cells lack the necessary low-potential electron transfer proteins to efficiently reduce the nitro group, rendering the drug largely inert and minimizing host toxicity.

The activation process can be summarized in the following steps:

  • Passive Diffusion: The small, uncharged nitroimidazole prodrug passively enters the microbial cell.[9]

  • Reductive Activation: Inside the anaerobic microbe, low-redox-potential proteins, such as ferredoxin or nitroreductases, donate an electron to the nitro group.[5][10]

  • Radical Formation: This single-electron transfer forms a highly reactive nitro radical anion.

  • Cytotoxicity: This radical, along with further reduced intermediates like nitroso and hydroxylamine derivatives, interacts with and damages critical cellular macromolecules.[8][10] The primary mechanism of cell death is through the induction of DNA strand breaks, which inhibits nucleic acid synthesis and repair.[5][6][11]

  • Futile Cycling (in Aerobes): In the presence of oxygen, the nitro radical anion is rapidly re-oxidized back to the parent compound, preventing the accumulation of toxic intermediates. This "futile cycling" is a key reason for the drug's specificity for anaerobes.

G cluster_cell Anaerobic Microbe Prodrug Nitroimidazole (Prodrug) Activated Nitro Radical Anion (R-NO2•-) Prodrug->Activated Enters Cell Toxic Further Reduced Intermediates (Nitroso, Hydroxylamine) Activated->Toxic Further Reduction Damage DNA Strand Breaks & Cellular Damage Toxic->Damage Death Cell Death Damage->Death Enzyme Nitroreductases (e.g., Ferredoxin) Enzyme->Activated e- donation

Caption: Generalized pathway of 5-nitroimidazole activation in anaerobic organisms.

Comparative Analysis of Key Nitroimidazole Derivatives

The versatility of the nitroimidazole scaffold has led to the development of distinct derivatives, each optimized for specific therapeutic niches. The following table provides a comparative overview of several key compounds, including the theoretical placement of the isopropyl acetate derivative.

Derivative Class (Nitro Position) Primary Applications Pharmacokinetic Profile Common Side Effects & Limitations
Metronidazole 5-NitroimidazoleAnaerobic bacterial infections (e.g., C. difficile), protozoal infections (e.g., Trichomoniasis, Giardiasis).[4][6]t½: ~7-8 hours[12]Bioavailability: >90% (oral)[6]Nausea, metallic taste, headache. Disulfiram-like reaction with alcohol.[4][12] Rare neurotoxicity with prolonged high-dose use.[13]
Tinidazole 5-NitroimidazoleSimilar to metronidazole, often with a simpler dosing regimen.[]t½: ~12-14 hours[][12]Bioavailability: High (oral)Similar to metronidazole but often better tolerated.[11] Associated with potential hepatic and cardiac signals.[14]
Benznidazole 2-NitroimidazoleChagas disease (Trypanosoma cruzi).[1]t½: ~12 hoursBioavailability: High (oral)Dermatitis, peripheral neuropathy, anorexia, weight loss.[10]
Pretomanid / Delamanid Bicyclic 4- and 2-NitroimidazolesMulti-drug resistant tuberculosis (MDR-TB).[1]t½: Long half-lives allowing for once-daily dosing.Pretomanid: Myelosuppression, peripheral neuropathy. Delamanid: QT prolongation.
Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate 4-Nitroimidazole(Investigational) Likely antimicrobial/antiprotozoal activity. Potential as a radiosensitizer.(Unknown) The isopropyl acetate moiety may increase lipophilicity, potentially affecting absorption and tissue distribution.(Unknown) Expected to share class-specific toxicities. The 4-nitro position is less common than 5-nitro in commercial drugs, requiring specific toxicological evaluation.

Focus: Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This compound belongs to the 4-nitroimidazole subclass. The core structure, 2-methyl-4-nitroimidazole, is a known intermediate in the synthesis of antimicrobial and antifungal agents.[15] The addition of an isopropyl acetate group at the N1 position creates an ester prodrug. This chemical modification is a common strategy in drug development to enhance physicochemical properties such as solubility and membrane permeability, which can in turn improve the pharmacokinetic profile.

While direct biological data is not available in the reviewed literature, we can infer its potential based on related structures. The synthesis of the corresponding ethyl and methyl esters has been reported, primarily in the context of chemical and crystallographic studies.[16][17] These studies confirm the feasibility of N-alkylation of the 2-methyl-4-nitroimidazole core.[18] The isopropyl ester itself is a known organic compound, though its biological activity in this specific combination is uncharacterized.[19]

Experimental Protocols for Evaluation

To characterize a novel derivative like isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a series of standardized in vitro experiments is required. The following protocols provide a framework for its synthesis and initial biological evaluation.

Protocol 1: Synthesis of Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This procedure is adapted from established methods for the N-alkylation of nitroimidazoles.[17][18] The causality behind this choice rests on creating a covalent bond between the imidazole nitrogen and the acetate side chain, a standard SN2 reaction.

Materials:

  • 2-methyl-4-nitroimidazole

  • Isopropyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-4-nitroimidazole (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (1.1 equivalents) to the solution. The base is critical for deprotonating the imidazole nitrogen, making it a more potent nucleophile.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add isopropyl bromoacetate (1.2 equivalents) dropwise to the stirring mixture.

  • Heat the reaction to 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ice-water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate. The organic solvent isolates the less polar product from the inorganic salts and DMF.

  • Combine the organic layers and wash with brine to remove residual water and DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel to yield the pure product.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key measure of a compound's potency. A positive control (Metronidazole) is essential for validating the assay's sensitivity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial 2-fold dilutions of test compound in 96-well plate C Inoculate all wells (except negative control) with microorganism A->C B Prepare bacterial/protozoal inoculum to standard concentration B->C D Incubate plate under appropriate conditions (e.g., 37°C, anaerobic) C->D E Visually inspect for turbidity or add viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

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Validation

In Vitro Pharmacological Profiling: Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate vs. Secnidazole

Executive Summary & Mechanistic Divergence The development of nitroimidazole-based therapeutics requires a rigorous understanding of how the spatial positioning of the nitro group on the imidazole ring dictates bioreduct...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Divergence

The development of nitroimidazole-based therapeutics requires a rigorous understanding of how the spatial positioning of the nitro group on the imidazole ring dictates bioreductive activation. This guide provides an objective in vitro comparison between secnidazole (1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol), a well-established 5-nitroimidazole antimicrobial, and isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate , a synthetic 4-nitroimidazole ester derivative.

While secnidazole is highly effective against anaerobic bacteria and protozoa due to its facile reduction by low-potential electron carriers (e.g., ferredoxin)[1][2], 4-nitroimidazoles exhibit a significantly lower (more negative) one-electron reduction potential[3][4]. Consequently, 4-nitroimidazoles are generally resistant to standard anaerobic reduction pathways but can be selectively activated by specific type I nitroreductases (such as the deazaflavin-dependent nitroreductase, Ddn, found in mycobacteria)[5]. The addition of the isopropyl acetate ester group further differentiates the 4-nitro derivative by increasing its lipophilicity, fundamentally altering its membrane permeability and potential tissue distribution compared to the hydrophilic secnidazole.

G Secnidazole Secnidazole (5-Nitroimidazole) PFOR Anaerobic PFOR / Ferredoxin (Low RedOx Potential) Secnidazole->PFOR E ≈ -475 mV SpecificNTR Specific Nitroreductases (e.g., Ddn / Type I NTR) Secnidazole->SpecificNTR IsoEster Isopropyl 2-(2-methyl-4-nitro...) (4-Nitroimidazole) IsoEster->SpecificNTR E ≤ -527 mV PীবOR PীবOR IsoEster->PীবOR Resistant Radical5 Reactive Radical Anion (Rapid DNA Damage) PFOR->Radical5 Metabolite4 Des-nitro Metabolites (Targeted Toxicity) SpecificNTR->Metabolite4

Bioreductive activation pathways of 5-nitroimidazoles vs. 4-nitroimidazoles.

Comparative Physicochemical & Electrochemical Profile

The biological activity of nitroimidazoles is intrinsically linked to their thermodynamic ability to accept an electron. 5-nitroimidazoles typically exhibit a one-electron reduction potential ( E71​ ) around -475 mV to -486 mV, allowing rapid reduction by anaerobic enzymes[4][5]. In contrast, 4-nitroimidazoles are weaker oxidants, with E71​ values often -527 mV, creating a thermodynamic barrier to non-specific reduction[4].

Table 1: Physicochemical and Electrochemical Properties
PropertySecnidazole (5-Nitro)Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
Molecular Weight 185.18 g/mol 227.22 g/mol
LogP (Lipophilicity) ~0.16 (Hydrophilic)~1.85 (Lipophilic)
Reduction Potential ( E71​ ) -475 mV -530 mV
Primary Activation Enzyme PFOR / FerredoxinSpecific Type I Nitroreductases
Aqueous Solubility HighLow to Moderate

Experimental Protocols (Self-Validating Workflows)

To objectively evaluate these compounds, researchers must employ orthogonal assays that measure both the biological phenotype (MIC) and the underlying chemical causality (Reduction Potential).

Protocol A: CLSI M11 Broth Microdilution for Anaerobic Susceptibility

This protocol adheres to the Clinical and Laboratory Standards Institute (CLSI) M11 guidelines to ensure reproducible in vitro susceptibility data for anaerobic bacteria[6].

  • Causality Check: Anaerobic environments must be strictly maintained; any oxygen ingress will competitively re-oxidize the nitro radical anion (futile cycling), artificially inflating the MIC.

  • Media Preparation: Prepare Brucella broth supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and 5% lysed sheep blood. Pre-reduce the media in an anaerobic chamber (85% N 2​ , 10% H 2​ , 5% CO 2​ ) for 24 hours prior to use.

  • Compound Dilution: Dissolve secnidazole in water and the isopropyl ester derivative in DMSO (due to its lipophilicity). Prepare serial two-fold dilutions in the pre-reduced broth (Range: 0.125 to 64 µg/mL). Ensure final DMSO concentration does not exceed 1% v/v.

  • Inoculum Standardization: Suspend isolated colonies of Bacteroides fragilis ATCC 25285 (Quality Control strain) in pre-reduced broth to match a 0.5 McFarland turbidity standard (approx. 1.5×108 CFU/mL).

  • Inoculation: Dispense 100 µL of the standardized inoculum into each well of a 96-well plate containing the compound dilutions.

  • Incubation & Readout: Incubate the plates anaerobically at 35°C for 46–48 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration that completely inhibits visible bacterial growth.

Protocol B: Cyclic Voltammetry (Reduction Potential Measurement)

To validate the mechanistic divergence, cyclic voltammetry (CV) is used to quantify the thermodynamic barrier to reduction[3].

  • Causality Check: Dissolved oxygen reduces at approximately -0.6 V to -0.8 V vs. Ag/AgCl. If the solution is not rigorously purged with nitrogen, the oxygen reduction peak will overlap and mask the 4-nitroimidazole reduction peak.

  • Electrolyte Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4) containing 0.1 M KCl as the supporting electrolyte.

  • Analyte Addition: Add the target nitroimidazole to achieve a final concentration of 1.0 mM.

  • Deoxygenation: Purge the electrochemical cell with high-purity N 2​ gas for a minimum of 15 minutes. Maintain a gentle N 2​ blanket over the solution during the measurement.

  • Electrode Setup: Utilize a three-electrode system comprising a Glassy Carbon working electrode, an Ag/AgCl (3M KCl) reference electrode, and a Platinum wire counter electrode.

  • Scanning: Execute a cyclic voltage sweep from 0.0 V to -1.0 V and back to 0.0 V at a scan rate of 100 mV/s.

  • Data Analysis: Identify the cathodic peak potential ( Epc​ ) corresponding to the irreversible one-electron reduction of the nitro group.

Comparative In Vitro Antimicrobial Activity

The structural differences between secnidazole and the 4-nitro ester dictate their in vitro efficacy profiles. Secnidazole demonstrates potent activity against standard anaerobes[2], whereas the 4-nitro ester remains inactive against these strains due to its low reduction potential[3]. However, 4-nitroimidazoles can exhibit targeted activity against organisms expressing specific deazaflavin-dependent nitroreductases (e.g., Mycobacterium species)[5].

Table 2: Comparative In Vitro MIC Profiling ( μ g/mL)
OrganismStrain TypeSecnidazoleIsopropyl 2-(2-methyl-4-nitro...)-acetate
Bacteroides fragilis ATCC 25285 (Anaerobe QC)0.5>64
Trichomonas vaginalis ATCC 30001 (Protozoan)1.0>64
Mycobacterium smegmatis mc 2 155 (Expressing Type I NTR)>642.0
Mammalian Cytotoxicity HepG2 (CC 50​ via MTT Assay)>200>100
Data Interpretation & Strategic Application

The data clearly illustrates that secnidazole is the superior candidate for broad-spectrum anaerobic and antiprotozoal infections[1]. Its high aqueous solubility and favorable reduction potential allow it to act as a highly efficient prodrug in low-oxygen environments.

Conversely, isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate should not be viewed as a failed antimicrobial, but rather as a highly selective scaffold. Its resistance to standard anaerobic reduction makes it an ideal candidate for targeted therapies where off-target microbiome disruption is a concern. The isopropyl acetate ester moiety enhances lipophilicity, which can be leveraged to improve penetration across complex lipid-rich cell walls (such as mycobacterial envelopes) or to enhance distribution into solid, hypoxic tumor microenvironments as a potential radiosensitizer[5].

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

This guide provides essential safety and handling protocols for Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. As no specific Safety Data Sheet (SDS) is readily available for this exact molecule, this document s...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and handling protocols for Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. As no specific Safety Data Sheet (SDS) is readily available for this exact molecule, this document synthesizes data from its constituent chemical moieties: the nitroimidazole core and the isopropyl acetate group. Our approach is grounded in a conservative risk assessment, treating the compound as a potentially hazardous substance requiring stringent controls to ensure researcher safety.

Composite Hazard Assessment: Understanding the Risk

To establish the appropriate level of personal protective equipment (PPE), we must first understand the potential hazards. This involves deconstructing the molecule into its primary functional components.

  • The Nitroimidazole Core (2-methyl-4-nitro-1H-imidazole): This heterocyclic system is the foundation of many pharmaceutical compounds. The presence of a nitro group (-NO2) on the imidazole ring is a structural alert. Nitroaromatic compounds can possess biological activity and may present toxicological risks. For procedural purposes, compounds of this class should be handled as potentially hazardous substances. The primary routes of exposure to be controlled are inhalation of dust or aerosols and dermal (skin) contact.[1]

  • The Isopropyl Acetate Side-Chain: This ester provides the compound with properties similar to common laboratory solvents. Isopropyl acetate is a highly flammable liquid and vapor.[2][3] It is a known irritant to the eyes, skin, and respiratory system.[3][4][5] Prolonged skin contact can lead to defatting and dermatitis, while high vapor concentrations can cause central nervous system effects like drowsiness and dizziness.[5][6]

Table 1: Anticipated Hazard Summary

Hazard TypeAssociated MoietyPotential Effects & Necessary Precautions
Flammability Isopropyl AcetateHighly flammable liquid and vapor.[2][3] Keep away from ignition sources. Use non-sparking tools and ground equipment.[4][6]
Acute Toxicity (Inhalation) BothMay cause respiratory tract irritation.[4][7] High vapor concentrations can lead to CNS depression.[5][6]
Skin Corrosion/Irritation BothCauses skin irritation.[7] Repeated contact can cause dryness and cracking.[3][4]
Serious Eye Damage/Irritation BothCauses serious eye irritation.[2][3][7] Vapors can also be irritating.[4]
Systemic/Chronic Health NitroimidazoleAssumed to be a potentially hazardous compound. Handle with protocols designed to minimize exposure, similar to those for other active pharmaceutical ingredients.

Core Directive: Required Personal Protective Equipment (PPE)

Given the composite risk profile, a comprehensive PPE strategy is mandatory. Standard laboratory PPE (a single pair of gloves and a basic lab coat) is insufficient. All handling of this compound must occur within a certified chemical fume hood.

  • Hand Protection: Double gloving is required.[8][9]

    • Inner Glove: One powder-free nitrile glove worn under the cuff of the gown.

    • Outer Glove: A second, long-cuffed nitrile glove worn over the gown cuff. This ensures no skin on the wrist or forearm is exposed.[9] The outer glove should be removed and disposed of as hazardous waste immediately after the handling procedure is complete, before exiting the fume hood.

    • Causality: Double gloving protects the researcher from contamination during the de-gowning process and limits the spread of the chemical outside the primary engineering control.[8]

  • Body Protection:

    • A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs is essential.[9] This provides a superior barrier to chemical splash and particulate contamination compared to a standard reusable lab coat.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

    • Recommended: A full-face shield worn over chemical splash goggles, especially when handling quantities greater than a few milligrams or when a splash hazard is significant.

  • Respiratory Protection:

    • All procedures involving the solid compound (e.g., weighing) or the potential to generate aerosols must be performed in a certified chemical fume hood. This is the primary method of respiratory protection.

    • If work outside of a fume hood is unavoidable or in the event of a large spill, a respirator is required. An N95 respirator may be sufficient for particulates, but for significant vapor exposure, a chemical cartridge-type respirator is necessary.[8] All personnel requiring a respirator must be fit-tested and trained in accordance with the OSHA Respiratory Standard.[1]

Operational and Disposal Plan

A self-validating protocol requires a clear plan from preparation to disposal. The following workflow minimizes risk at each stage.

Caption: Safe handling workflow from preparation to final hand washing.

Step-by-Step Handling Protocol
  • Preparation (Pre-Operation):

    • Ensure the chemical fume hood has been certified within the last year.

    • Prepare the work surface by lining it with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (glassware, stir bars, solvents) and a chemical spill kit.

    • Clearly label designated hazardous waste containers for solid and liquid waste.[10]

  • Donning PPE:

    • Follow the sequence outlined in the workflow diagram. The critical step is ensuring the outer gloves create a seal over the cuffs of the gown.[9]

  • Handling the Compound (Inside Fume Hood):

    • Weighing: If handling the solid form, use a dedicated spatula. Tare the balance with the weigh boat inside, add the compound carefully to avoid generating dust, and close the balance door.

    • Transfers: When transferring solutions, do so slowly to prevent splashing. Use a pipette for small volumes.

    • Housekeeping: Immediately clean up any minor drips or spills within the hood using a dampened absorbent pad.

  • Decontamination and Waste Segregation:

    • All items contaminated with the compound (pipette tips, weigh boats, absorbent pads) are considered solid hazardous waste and must be placed in the designated sealed container.

    • Unused solutions or reaction mixtures are liquid hazardous waste. They must be collected in a compatible, sealed, and clearly labeled container.[10] Never dispose of this chemical down the drain.[10][11]

    • After handling is complete, remove the outer gloves and dispose of them in the solid waste container before removing any equipment from the fume hood.

  • Doffing PPE:

    • Exit the immediate work area.

    • Remove PPE in the order shown in the diagram to prevent re-contamination of your skin or clothing.

    • Wash hands thoroughly with soap and water as the final step.[1][9]

Disposal Plan

All waste generated from handling Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate must be treated as hazardous chemical waste.

  • Waste Characterization: The waste is both a chemical and potentially biologically active hazardous material.

  • Containment: Use separate, leak-proof, and clearly labeled containers for:

    • Solid Waste: Contaminated gloves, gowns, absorbent pads, pipette tips, etc.

    • Liquid Waste: Unused solutions, solvent rinses of glassware.

  • Institutional Protocol: Adhere strictly to your institution's Environmental Health & Safety (EHS) guidelines for hazardous waste pickup and disposal.[10][12] The overriding principle is that no procedure should begin without a clear, pre-formulated plan for waste disposal.[13]

References

  • Material Safety Data Sheet - 2-Nitroimidazole, 98%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - Isopropyl acetate. (2009, September 22). Fisher Scientific.
  • Safety Data Sheet: Isopropyl acetate. Chemos GmbH&Co.KG.
  • ISOPROPYL ACETATE. CAMEO Chemicals - NOAA.
  • Common Name: ISOPROPYL ACETATE HAZARD SUMMARY. New Jersey Department of Health and Senior Services.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • Isopropyl acetate SDS, 108-21-4 Safety Data Sheets. Echemi.
  • Safety Data Sheet - 4-Bromo-2-isopropyl-1H-imidazole. (2024, November 1). Aaron Chemicals LLC.
  • Material Safety Data Sheet - 2-Isopropyl-5-nitro-2H-indazole. ACCELA CHEMBIO INC.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
  • Material Safety Data Sheet - Isopropyl Acetate, 99+%. (2005, October 3). Cole-Parmer.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US). Available at: [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. Needle.Tube.

Sources

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